Nec-3a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H18F4N2O4 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
1-[(3S,3aS)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H18F4N2O4/c1-30-13-5-2-11-3-6-14-19(15(11)9-13)26-27(18(29)10-28)20(14)12-4-7-17(16(22)8-12)31-21(23,24)25/h2,4-5,7-9,14,20,28H,3,6,10H2,1H3/t14-,20-/m1/s1 |
Clé InChI |
RPGVJSZQQKMKSB-JLTOFOAXSA-N |
SMILES isomérique |
COC1=CC2=C(CC[C@@H]3C2=NN([C@@H]3C4=CC(=C(C=C4)OC(F)(F)F)F)C(=O)CO)C=C1 |
SMILES canonique |
COC1=CC2=C(CCC3C2=NN(C3C4=CC(=C(C=C4)OC(F)(F)F)F)C(=O)CO)C=C1 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cellular Targets of Necroptosis
A note on "Nec-3a": Publicly available scientific literature and databases do not contain information on a molecule specifically named "this compound." It is possible that this is a novel or internal compound name, or a typographical error. This guide will focus on the well-established cellular targets within the regulated cell death pathway of necroptosis, which is likely the intended area of interest. Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is implicated in a variety of human diseases, making its core machinery attractive targets for therapeutic intervention.
Core Cellular Targets in the Necroptosis Pathway
Necroptosis is a lytic and inflammatory form of regulated cell death. Unlike apoptosis, it is independent of caspase activity.[1][2] The central signaling cascade of necroptosis involves a core trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] These three proteins represent the primary cellular targets for therapeutic intervention in necroptosis-driven pathologies.
Receptor-Interacting Protein Kinase 1 (RIPK1)
RIPK1 is a serine/threonine kinase that functions as a critical upstream regulator of necroptosis. It contains an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain. The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade.[4] Upon stimulation by death receptors like TNFR1, and in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation.[5] This phosphorylation event is a key step in the recruitment and activation of RIPK3.[5]
Receptor-Interacting Protein Kinase 3 (RIPK3)
RIPK3 is another serine/threonine kinase that acts downstream of RIPK1.[6] The interaction between RIPK1 and RIPK3 via their RHIM domains leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[3][7] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the full activation of RIPK3's kinase activity.[8] Activated RIPK3 is responsible for phosphorylating the downstream effector, MLKL.[8]
Mixed Lineage Kinase Domain-Like (MLKL)
MLKL is a pseudokinase that serves as the terminal effector in the necroptosis pathway.[3][9] It is the direct substrate of activated RIPK3.[3] Phosphorylation of MLKL by RIPK3 induces a conformational change, leading to the oligomerization of MLKL and its translocation to the plasma membrane.[2][8] At the plasma membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which in turn triggers an inflammatory response.[1][6]
Quantitative Data on Necroptosis Inhibitors
A number of small molecule inhibitors have been developed to target the core components of the necroptosis pathway. The following tables summarize key quantitative data for some of the most well-characterized inhibitors.
| Inhibitor | Target | IC50 | Assay Type | Species | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | ~500 nM | In vitro kinase assay | Human | [10][11] |
| PK68 | RIPK1 | 90 nM | In vitro kinase assay | Mouse | [5] |
| GSK2982772 | RIPK1 | >90% TE at 60mg BID | Target Engagement Assay | Human | [12] |
| GSK'872 | RIPK3 | 6.5 nM | ADP-Glo | Human | [11][13] |
| GSK'840 | RIPK3 | 0.3 nM | ADP-Glo | Human | [13] |
| Zharp-99 | RIPK3 | 1.35 nM (Kd) | Binding Assay | Human | |
| Necrosulfonamide (NSA) | MLKL | ~500 nM | Cell-based necroptosis assay | Human | [9] |
| TC13172 | MLKL | 2.0 nM | Cell-based necroptosis assay | Human | [14] |
Signaling Pathway Diagram
The following diagram illustrates the core necroptosis signaling pathway and the points of intervention for key inhibitors.
Caption: The core necroptosis signaling cascade.
Experimental Protocols
The identification and characterization of the cellular targets of necroptosis and their inhibitors rely on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Induction of Necroptosis
Objective: To induce necroptosis in a cultured cell line for subsequent analysis.
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of the necroptosis-inducing cocktail containing TNF-α (10-100 ng/mL), a SMAC mimetic (100 nM - 1 µM), and z-VAD-FMK (20-50 µM) in complete culture medium.[15]
-
For inhibitor studies, pre-treat the cells with the desired concentration of the inhibitor or vehicle control for 1-2 hours.
-
Remove the existing medium from the cells and add the necroptosis-inducing cocktail.
-
Incubate the cells for a predetermined time (typically 4-24 hours) at 37°C and 5% CO₂.
-
Assess cell death using methods described in Protocol 2.
Protocol 2: Assessment of Necroptotic Cell Death
Objective: To quantify the extent of necroptosis.
A. Cell Viability Assay (e.g., CellTiter-Glo®):
-
After the incubation period from Protocol 1, equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. A decrease in signal indicates a loss of cell viability.
B. Lactate Dehydrogenase (LDH) Release Assay:
-
After the incubation period, carefully collect the cell culture supernatant.
-
Lyse the remaining cells with a lysis buffer to measure the maximum LDH release.
-
Transfer the supernatant and lysate to a new plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a stop solution and measure the absorbance at 490 nm. An increase in LDH in the supernatant indicates a loss of membrane integrity.
Protocol 3: Western Blot Analysis of Necrosome Activation
Objective: To detect the phosphorylation of RIPK1, RIPK3, and MLKL as markers of necroptome activation.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227 for human), anti-phospho-MLKL (Ser358 for human), and loading controls (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. An increase in the phosphorylated forms of RIPK1, RIPK3, and MLKL indicates activation of the necroptosis pathway.[16]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and validating novel necroptosis inhibitors.
Caption: A typical drug discovery workflow for necroptosis inhibitors.
References
- 1. Tools in the Art of Studying Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Chemical Properties of Nec-3a, a RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nec-3a is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. As an analog of Necrostatin-3, this compound has emerged as a valuable tool for studying the intricate signaling pathways of necroptosis and holds therapeutic potential for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols and visual representations of the relevant biological pathways.
Discovery and Development
This compound was developed as part of a broader effort to understand and modulate the process of necroptosis, a form of programmed necrosis. The discovery of necrostatins, a class of small molecules that inhibit RIPK1 kinase activity, was a significant breakthrough in the field. This compound is a structural analog of Necrostatin-3 and was identified through research aimed at elucidating the structural basis of RIPK1 inhibition by necrostatins.
A pivotal study by Xie et al. in 2013 provided the crystal structures of the RIPK1 kinase domain in complex with various necrostatin analogs, including a Necrostatin-3 analog.[1][2][3] This work was fundamental in revealing the molecular interactions that govern the inhibition of RIPK1 and paved the way for the rational design of more potent and selective inhibitors like this compound.
Chemical Properties
This compound is a small molecule with the chemical formula C₂₁H₁₈F₄N₂O₄ and a molecular weight of 438.38 g/mol . Its systematic IUPAC name is 1-[(3S,3aS)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]-2-hydroxyethanone.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₈F₄N₂O₄ | |
| Molecular Weight | 438.38 g/mol | |
| CAS Number | 1504558-72-8 | |
| IC₅₀ for RIPK1 | 0.44 µM | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its inhibitory effect by binding to the kinase domain of RIPK1. The structural studies by Xie et al. revealed that necrostatins, including the analog of this compound, bind to a hydrophobic pocket located between the N- and C-lobes of the kinase domain.[1][2] This binding event stabilizes RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.
The inhibition of RIPK1 by this compound has several key downstream consequences:
-
Prevention of Necrosome Formation: Activated RIPK1 is a crucial component of the necrosome, a signaling complex that also includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL). By inhibiting RIPK1, this compound prevents the assembly of this complex.
-
Inhibition of RIPK3 and MLKL Phosphorylation: The kinase activity of RIPK1 is required for the phosphorylation and activation of RIPK3 within the necrosome. Activated RIPK3, in turn, phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, which ultimately causes cell lysis. This compound blocks this entire phosphorylation cascade.
The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of inhibition by this compound.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.
Experimental Protocols
In Vitro RIPK1 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 kinase domain
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., myelin basic protein)
-
³²P-γ-ATP
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing RIPK1 kinase, substrate peptide, and kinase buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ³²P-γ-ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
The following workflow diagram outlines the key steps of the in vitro kinase assay.
Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.
Cell-Based Necroptosis Inhibition Assay
This protocol is for assessing the ability of this compound to protect cells from induced necroptosis.
Materials:
-
Human colon adenocarcinoma cell line (e.g., HT-29)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, SMAC mimetic, and z-VAD-FMK to the cell culture medium.
-
Incubate the cells for 18-24 hours.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration of this compound and determine the EC₅₀ value.
The logical relationship between the components in the cell-based assay is depicted below.
Caption: Logical diagram of the cell-based necroptosis inhibition assay.
Conclusion
This compound is a significant research tool for dissecting the molecular mechanisms of necroptosis. Its well-defined chemical properties and specific inhibition of RIPK1 make it an invaluable asset for in vitro and in vivo studies. The continued investigation of this compound and similar RIPK1 inhibitors is crucial for the development of novel therapeutic strategies for a variety of diseases driven by necroptotic cell death.
References
Unraveling the Necrosome: A Technical Guide to the Inhibitory Effects of Nec-3a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrotic cell death, is a critical pathway implicated in a spectrum of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Central to this pathway is the formation of the necrosome, a multi-protein complex that executes the cellular demise. This technical guide provides an in-depth exploration of Nec-3a, a potent small molecule inhibitor, and its precise effects on the necrosome. By delving into its mechanism of action, quantitative effects, and the experimental protocols used for its characterization, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound as a tool to dissect and therapeutically target the necroptosis signaling cascade.
Core Mechanism of Action: Targeting the Gatekeeper of Necroptosis
This compound is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial upstream kinase that acts as a gatekeeper for necroptosis.[1] The core of the necroptotic signaling cascade involves the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL).[2][3] Upon induction of necroptosis, typically by stimuli such as tumor necrosis factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, a critical step for its activation.[4] Activated RIPK1 then recruits RIPK3, leading to the formation of the necrosome.[5] This proximity facilitates the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[6][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7]
This compound exerts its inhibitory effect by directly targeting the kinase domain of RIPK1. It is a Necrostatin-3 analogue and has been shown to inhibit the autophosphorylation of the RIPK1 kinase domain with an IC50 of 0.44 μM.[1] By preventing this initial activation step, this compound effectively blocks the entire downstream signaling cascade, preventing the assembly of a functional necrosome and subsequent cell death. The structural basis for this inhibition lies in the binding of a necrostatin-3 analog to a hydrophobic pocket within the RIPK1 kinase domain, stabilizing it in an inactive conformation.[8][9]
Quantitative Effects of this compound on the Necrosome
The inhibitory activity of this compound on the necrosome can be quantified through various cellular and biochemical assays. The following table summarizes the key quantitative data available for this compound and related RIPK1 inhibitors.
| Parameter | Value | Cell Line/System | Method | Reference |
| This compound IC50 for RIPK1 kinase autophosphorylation | 0.44 μM | In vitro kinase assay | Biochemical assay | [1] |
Further quantitative data on the dose-dependent effects of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL in cellular models would provide a more comprehensive understanding of its potency and efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on the necrosome. Below are protocols for key experiments commonly employed in the study of necroptosis and its inhibition.
Induction of Necroptosis in Cell Culture
This protocol describes a common method for inducing necroptosis in susceptible cell lines (e.g., HT-29, L929).
Materials:
-
Cell line of interest (e.g., HT-29 human colon adenocarcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha), human or mouse as appropriate
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein analysis) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations. A vehicle control with the same final concentration of DMSO should also be prepared.
-
Pre-treat the cells with the various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the cell culture medium.
-
Incubate the cells for a predetermined time course (e.g., 6-24 hours), depending on the cell line and the endpoint being measured.
Cell Viability Assay
This protocol quantifies the extent of cell death and the protective effect of this compound.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
After the incubation period with the necroptosis-inducing cocktail and this compound, allow the 96-well plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve for this compound to determine its EC50 for necroptosis inhibition.
Western Blot Analysis of Necrosome Components
This protocol allows for the detection of the phosphorylation status of key necrosome proteins (RIPK1, RIPK3, and MLKL).
Materials:
-
Cells treated as described in Protocol 1 in larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-RIPK1 (e.g., Ser166)
-
Total RIPK1
-
Phospho-RIPK3 (e.g., Ser227)
-
Total RIPK3
-
Phospho-MLKL (e.g., Ser358)
-
Total MLKL
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of RIPK1, RIPK3, and MLKL in response to this compound treatment.
Immunoprecipitation of the Necrosome
This protocol is used to isolate the necrosome complex and analyze the effect of this compound on its assembly.
Materials:
-
Cells treated as described in Protocol 1
-
Lysis buffer for immunoprecipitation (e.g., a non-denaturing buffer like Triton X-100-based buffer)
-
Antibody for immunoprecipitation (e.g., anti-RIPK3)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents (as described in Protocol 3)
Procedure:
-
Lyse the treated cells with the immunoprecipitation lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-RIPK3 antibody overnight at 4°C to capture the necrosome.
-
Add fresh protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against RIPK1, RIPK3, and MLKL to assess the composition of the necrosome and the effect of this compound on the interaction between these components.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway and the experimental workflows described above.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.
Caption: General experimental workflow for evaluating the effect of this compound on necroptosis.
Conclusion
This compound serves as a valuable chemical probe for investigating the intricacies of necroptosis. Its specific inhibition of RIPK1 provides a powerful tool to dissect the upstream events of necrosome formation and to explore the therapeutic potential of targeting this pathway in various disease contexts. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate rigorous and reproducible research in this exciting and rapidly evolving field. Further studies focusing on the dose-dependent effects of this compound on the phosphorylation of all necrosome components will be instrumental in refining our understanding of its inhibitory profile and advancing the development of novel therapeutics for necroptosis-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrosome core machinery: MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of RIP1 inhibition by necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on RIPK1 Inhibition in Cell Lines: A Technical Guide
Introduction
This technical guide provides an in-depth overview of preliminary studies involving the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in various cell lines. While the initial query focused on the specific compound Nec-3a, publicly available data on its application in cell-based assays is scarce. However, this compound is identified as an analogue of Necrostatin-3 and a potent inhibitor of RIPK1 with an IC50 of 0.44 µM[1]. To address the core requirements of this guide, we will focus on the extensively studied and functionally similar RIPK1 inhibitor, Necrostatin-1 (Nec-1), as a representative compound for elucidating the effects of RIPK1 inhibition in cell lines. This approach allows for a comprehensive presentation of quantitative data, experimental protocols, and signaling pathways relevant to the target of this compound.
Necroptosis is a form of regulated cell death that is implicated in various physiological and pathological processes, including inflammation and cancer.[2] RIPK1 is a critical upstream kinase in the necroptosis pathway, making it a key therapeutic target.[2][3] Inhibitors like Nec-1 and, by extension, this compound, are invaluable tools for studying the role of necroptosis in different cellular contexts.
Quantitative Data on the Effects of RIPK1 Inhibition
The following tables summarize quantitative data from various studies on the effects of Nec-1 on cell viability and other cellular processes in different cell lines.
Table 1: Effect of Nec-1 on Cell Viability in C2C12 Myotubes under Hypoxic Conditions
| Treatment Group | Cell Viability (% of Control) | Reference |
| Control | 100% | [4] |
| CoCl₂ (hypoxia-inducing agent) | ~50% (at 72h) | [4] |
| CoCl₂ + Nec-1 | Significantly reversed CoCl₂-induced cytotoxicity | [4] |
Table 2: Effect of Nec-1 on Shikonin-Induced Apoptosis in Leukemia Cell Lines
| Cell Line | Treatment | Apoptotic Rate | Reference |
| K562 | 1.25 µM Shikonin | Increased | [5] |
| K562 | 1.25 µM Shikonin + 60 µM Nec-1 | Significantly higher than Shikonin alone (p < 0.05) | [5] |
| HL60 | 2.5 µM Shikonin | Increased | [5] |
| HL60 | 2.5 µM Shikonin + 60 µM Nec-1 | Significantly higher than Shikonin alone (p < 0.01) | [5] |
Table 3: Inhibition of TNF-α-Induced Necroptosis in L929sA Cells by Nec-1 Variants
| Inhibitor | Concentration for ~100% Inhibition | Reference |
| Nec-1 | ~30 µM | [6] |
| Nec-1s | ~1 µM | [6] |
Table 4: Effect of Nec-1 on T-cell Proliferation
| T-cell Type | Treatment | Effect on Proliferation | Reference |
| Wild type | >20 µM Nec-1 | Reduced proliferation in a dose-dependent manner | [7] |
| FADD-/- | >20 µM Nec-1 | Reduced proliferation in a dose-dependent manner | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary.
Cell Viability Assays
1. Cell Counting Kit-8 (CCK-8) Assay
-
Objective: To assess cell viability by measuring the activity of dehydrogenases in living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and culture overnight.
-
Treat cells with the compounds of interest (e.g., CoCl₂ and/or Nec-1) for the specified duration (e.g., 72 hours).[4]
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.[4]
-
2. ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To quantify the number of viable cells in culture based on the amount of ATP present.
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with the desired compounds.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[8]
-
Cell Death Assays
1. Annexin V and 7-Aminoactinomycin D (7-AAD) Staining for Flow Cytometry
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Culture and treat cells as required.
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[4]
-
2. Propidium (B1200493) Iodide (PI) Staining for Membrane Integrity
-
Objective: To identify cells with compromised plasma membrane integrity, a hallmark of necrosis.
-
Procedure:
-
Culture and treat cells in a multi-well plate.
-
At the end of the treatment period, add propidium iodide to each well at a final concentration of 1-5 µg/mL.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
Analyze the cells using a fluorescence microscope or a plate reader capable of fluorescence detection.
-
Western Blotting for Signaling Proteins
-
Objective: To detect the expression and phosphorylation status of key proteins in a signaling pathway.
-
Procedure:
-
Treat cells and harvest them at the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-RIPK1, RIPK1, p-MLKL, MLKL) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
This section provides visualizations of the necroptosis signaling pathway and a typical experimental workflow using the Graphviz DOT language.
Necroptosis Signaling Pathway
Caption: Necroptosis signaling pathway initiated by TNFα binding to TNFR1, leading to the formation of the necrosome and MLKL-mediated cell death.
Experimental Workflow: Cell Viability Assay
Caption: A typical experimental workflow for assessing the effect of a RIPK1 inhibitor on cell viability following the induction of necroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Nec-1 Enhances Shikonin-Induced Apoptosis in Leukemia Cells by Inhibition of RIP-1 and ERK1/2 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
exploring the specificity of Nec-3a as a necroptosis inhibitor
An In-Depth Technical Guide to the Specificity of Nec-3a as a Necroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of this compound, a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. The focus is on its mechanism, specificity, and the experimental protocols used for its characterization.
Introduction to Necroptosis and RIPK1 Inhibition
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis and is implicated in the pathophysiology of various inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Unlike accidental necrotic cell death, necroptosis is executed through a defined signaling cascade. A key initiator of this pathway is the serine/threonine kinase RIPK1.[1] The kinase activity of RIPK1 is essential for the recruitment and activation of downstream effectors, making it a prime target for therapeutic intervention and a crucial tool for studying cell death mechanisms.[1][2]
This compound is an analog of Necrostatin-3 and has been identified as an inhibitor of RIPK1's kinase activity.[3] It serves as a chemical probe to investigate the role of RIPK1-dependent necroptosis. Understanding its specificity is paramount for the accurate interpretation of experimental results.
Mechanism of Action of this compound
This compound functions by inhibiting the autophosphorylation of the RIPK1 kinase domain.[3] In the most well-studied necroptosis pathway, initiated by Tumor Necrosis Factor-alpha (TNFα), the inhibition of RIPK1 kinase activity prevents the formation of a functional "necrosome" complex. This complex, which consists of RIPK1 and RIPK3, is responsible for phosphorylating the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[4][5] By blocking the initial RIPK1 kinase activation step, this compound effectively halts this entire cascade.
Quantitative Assessment of Specificity
The specificity of a kinase inhibitor is defined by its potency against the intended target relative to its activity against other kinases in the human kinome.
On-Target Potency
This compound demonstrates sub-micromolar potency against its primary target, RIPK1. The key quantitative metric for its on-target activity is the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | RIPK1 | Kinase Autophosphorylation | 0.44 µM | [3] |
Off-Target Profile and Selectivity
A comprehensive kinase selectivity profile (kinome scan) for this compound is not publicly available in the reviewed literature. Therefore, its specificity must be inferred from data on related compounds and its chemical scaffold.
-
Comparison with Necrostatins: The original necrostatin, Nec-1, was later found to have significant off-target activity against Indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[6] A more stable and specific analog, Necrostatin-1s (Nec-1s), was developed that lacks this IDO-inhibitory activity, making it a superior tool for in vivo studies.[6] Nec-1 has also been reported to inhibit ferroptosis independently of RIPK1.[7] Whether this compound shares these off-target activities has not been explicitly documented.
-
Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold: this compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. While this scaffold can be used to generate highly selective inhibitors, it has also been successfully employed to target a range of other kinases. This suggests that this compound could potentially interact with kinases beyond RIPK1.[8] Examples include inhibitors targeting:
Given the lack of a direct kinome scan, researchers using this compound should exercise caution and consider performing control experiments to rule out potential off-target effects, especially if the biological system under study involves signaling pathways regulated by the kinase families listed above.
| Inhibitor | Target | Selectivity Profile | Key Off-Targets | Reference |
| Nec-1s | RIPK1 | >1000-fold vs. other kinases | Lacks IDO activity | [6] |
| GSK'963 | RIPK1 | >10,000-fold vs. 339 other kinases | Highly selective | |
| This compound | RIPK1 | Not Publicly Available | Unknown | - |
Experimental Methodologies
Assessing the specificity and efficacy of a necroptosis inhibitor like this compound involves a multi-step process, from biochemical assays to cell-based models.
Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the kinase activity of recombinant RIPK1 by measuring the amount of ADP produced.
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Active RIPK1 Enzyme: Dilute recombinant human RIPK1 in kinase buffer to the desired concentration (e.g., 2-5 ng/µL).
-
Substrate: Use Myelin Basic Protein (MBP) diluted in kinase buffer to a final concentration of 0.2 mg/mL.
-
ATP Solution: Prepare a solution of ATP in kinase buffer. The final concentration in the reaction should be at or near the Km of RIPK1 for ATP (typically 10-50 µM).
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of this compound dilutions or vehicle (DMSO) to the wells.
-
Add 5 µL of the RIPK1 enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Detection (using Promega ADP-Glo™ Kit):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate percent inhibition relative to vehicle controls.
-
Plot percent inhibition versus this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based Necroptosis Assay (LDH Release)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis. The human colon adenocarcinoma cell line HT-29 is a common model.
-
Cell Culture:
-
Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Aspirate the old medium and add 50 µL of medium containing this compound or vehicle (DMSO) to the appropriate wells.
-
Incubate for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a 2X induction cocktail containing: 40 ng/mL TNF-α, 500 nM Smac mimetic, and 20 µM z-VAD-fmk (a pan-caspase inhibitor) in culture medium.[10] This combination is often abbreviated as T/S/Z.
-
Add 50 µL of the 2X induction cocktail to each well (final concentrations will be 20 ng/mL TNF-α, 250 nM Smac mimetic, and 10 µM z-VAD-fmk).
-
Include control wells: Untreated (cells + medium), Vehicle (cells + DMSO + T/S/Z), and Maximum Lysis (untreated cells lysed with kit-provided buffer 45 minutes before reading).
-
-
Incubation and Measurement:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Measure LDH release using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves transferring supernatant to a new plate, adding a reaction mixture, and reading absorbance.
-
-
Data Analysis:
-
Calculate percent cytotoxicity for each condition relative to the untreated and maximum lysis controls.
-
Plot cytotoxicity versus this compound concentration to determine the EC50 (half-maximal effective concentration) for necroptosis protection.
-
Protocol 3: Western Blot for Target Engagement (p-RIPK1)
This protocol verifies that this compound inhibits RIPK1 kinase activity within the cell by detecting the autophosphorylation of RIPK1 at Serine 166.
-
Cell Treatment and Lysis:
-
Seed HT-29 cells in 6-well plates (1 x 10⁶ cells/well) and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.
-
Induce necroptosis with T/S/Z cocktail for a shorter duration suitable for detecting phosphorylation events (e.g., 4-6 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-RIPK1 (Ser166).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total RIPK1 and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.
-
Conclusion
References
- 1. Necroptosis: STAT3 kills? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m3yapindo.com [m3yapindo.com]
- 3. media.sciltp.com [media.sciltp.com]
- 4. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Necroptosis: Foundational Research on a Programmed Form of Necrotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on necroptosis, a regulated form of necrotic cell death. The term "Nec-3a" as specified in the query does not correspond to a standard nomenclature in the field of programmed cell death. The context of the request strongly indicates an interest in the molecular mechanisms of necroptosis, particularly the roles of core signaling proteins. Therefore, this document will focus on the well-established principles of necroptosis, its key molecular players, and the experimental methodologies used to investigate this critical cellular process.
Necroptosis is a pro-inflammatory form of programmed cell death that, unlike apoptosis, results in the loss of plasma membrane integrity and the release of cellular contents.[1][2][3] This process is implicated in a variety of physiological and pathological conditions, including inflammation, infectious diseases, and cancer.[1] The central signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed lineage kinase domain-like pseudokinase (MLKL), which acts as the executioner of this cell death program.[1][4][5]
Core Signaling Pathway of Necroptosis
The most extensively studied pathway for necroptosis induction is initiated by the tumor necrosis factor (TNF) superfamily of receptors.[3][4][6] Upon stimulation with TNF-α, in a cellular context where caspase-8 is inhibited, the signaling cascade is shunted from apoptosis towards necroptosis.
The key molecular events are as follows:
-
Complex I Formation: Binding of TNF-α to its receptor, TNFR1, leads to the formation of a membrane-bound signaling complex known as Complex I.[7][8] This complex includes TNFR1-associated death domain protein (TRADD), RIPK1, and cellular inhibitor of apoptosis proteins (cIAPs).[4][7] In this state, RIPK1 is typically ubiquitinated, which promotes cell survival signals through the NF-κB pathway.[7][8]
-
Transition to Complex II (Necrosome): When cIAPs are inhibited or RIPK1 is deubiquitinated, RIPK1 can dissociate from the plasma membrane to form a cytosolic complex with FADD and caspase-8, known as Complex IIa, which typically leads to apoptosis.[7][8] However, if caspase-8 activity is blocked, RIPK1 interacts with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs) to form a core complex called the necrosome, or Complex IIb.[9][10]
-
Necrosome Activation and MLKL Phosphorylation: Within the necrosome, RIPK1 and RIPK3 undergo a series of auto- and cross-phosphorylations, leading to their activation.[10] Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL.[4][5][6]
-
MLKL Oligomerization and Translocation: Phosphorylation of MLKL triggers its oligomerization and translocation to the plasma membrane.[1][11]
-
Membrane Permeabilization and Cell Death: At the plasma membrane, oligomerized MLKL disrupts membrane integrity, leading to an influx of ions, cell swelling, and eventual rupture.[1][2][10] This release of intracellular contents, including damage-associated molecular patterns (DAMPs), triggers an inflammatory response.[3][12]
Signaling Pathway Diagram
Caption: TNF-α induced necroptosis signaling pathway.
Quantitative Data Summary
The following table summarizes typical working concentrations of reagents commonly used to induce and inhibit necroptosis in cell culture experiments. These values can serve as a starting point for experimental design.
| Reagent | Target/Action | Typical Working Concentration |
| TNF-α (human) | TNFR1 agonist; initiates extrinsic pathway | 10 - 100 ng/mL |
| Smac mimetic (e.g., Birinapant) | cIAP inhibitor; promotes necrosome formation | 100 nM - 1 µM |
| Z-VAD-FMK | Pan-caspase inhibitor; blocks apoptosis | 20 - 50 µM |
| Necrostatin-1 (Nec-1) | RIPK1 kinase inhibitor | 10 - 30 µM |
| GSK'872 | RIPK3 kinase inhibitor | Varies by cell type |
| Necrosulfonamide (NSA) | Human MLKL inhibitor | Varies by cell type |
Note: The optimal concentration for each reagent may vary depending on the cell line and experimental conditions.[13]
Experimental Protocols
Investigating necroptosis involves a combination of techniques to induce the pathway, inhibit its key components, and measure the characteristic cellular outcomes.
Protocol 1: Induction and Analysis of Necroptosis in Cell Culture
This protocol describes a general method for inducing necroptosis in a susceptible cell line (e.g., HT-29 or L929 cells) and analyzing the key molecular events.
I. Induction of Necroptosis:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
Reagent Preparation: Prepare stock solutions of TNF-α, a Smac mimetic, and Z-VAD-FMK (TSZ).
-
Treatment: Treat cells with the TSZ cocktail at the desired final concentrations. Include appropriate controls: untreated cells, vehicle control, and cells treated with individual components.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C.
II. Assessment of Necroptotic Cell Death:
-
Cell Viability Assays: Quantify cell death using assays that measure plasma membrane integrity, such as Lactate Dehydrogenase (LDH) release assays or staining with cell-impermeable dyes like Propidium Iodide (PI) or SYTOX Green, followed by microscopy or flow cytometry.[1][11]
-
Microscopy: Visualize the morphological changes characteristic of necrosis, such as cell swelling and membrane rupture.
III. Analysis of Necrosome Formation and Signaling:
-
Western Blotting: Lyse the cells at various time points post-treatment and perform western blot analysis to detect the phosphorylation of key signaling proteins. The most reliable markers are phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL).[10][14][15][16]
-
Immunoprecipitation (IP): To confirm the formation of the necrosome, perform co-immunoprecipitation.[17][18][19]
-
Lyse cells under non-denaturing conditions.
-
Incubate the lysate with an antibody against a core necrosome component (e.g., anti-RIPK3).
-
Capture the antibody-protein complexes with Protein A/G beads.
-
Elute the captured complexes and analyze by western blotting for the presence of other necrosome components (e.g., RIPK1 and MLKL).
-
Experimental Workflow Diagram
Caption: General workflow for inducing and analyzing necroptosis.
This guide provides a foundational understanding of necroptosis, its core signaling pathway, and the experimental approaches used to study it. For drug development professionals, targeting the kinase activities of RIPK1 and RIPK3, or the execution function of MLKL, represents a promising therapeutic strategy for diseases driven by excessive necroptotic cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools in the Art of Studying Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioradiations.com [bioradiations.com]
- 11. benchchem.com [benchchem.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. benchchem.com [benchchem.com]
- 14. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Nec-3a: A Technical Guide to its Impact on Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated, pro-inflammatory cell death orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. Nec-3a, a potent and selective inhibitor of RIPK1, has emerged as a critical tool for dissecting the role of necroptosis in inflammatory signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on key inflammatory signaling pathways such as NF-κB and MAPK, and detailed protocols for evaluating its effects. Quantitative data from studies on RIPK1 inhibitors are summarized to offer a comparative perspective on their efficacy.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a lytic form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1][2] The core of the necroptotic machinery is the necrosome, a protein complex formed by RIPK1 and RIPK3.[1][2]
Under specific conditions, such as the presence of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the inhibition of caspase-8, RIPK1 is activated through autophosphorylation.[3][4] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome.[3][4] RIPK3, in turn, phosphorylates MLKL, the terminal effector of the necroptotic pathway.[2][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[2][5]
RIPK1 also plays a crucial, kinase-independent scaffolding role in the activation of the pro-survival and pro-inflammatory NF-κB and MAPK signaling pathways.[6] This dual function places RIPK1 at a critical juncture between cell survival, inflammation, and cell death.
This compound: A Selective RIPK1 Inhibitor
This compound is a necrostatin-3 analogue that acts as a potent inhibitor of RIPK1 kinase activity.
| Compound | Target | IC50 |
| This compound | RIPK1 | 0.44 µM |
Table 1: Inhibitory activity of this compound.
By inhibiting the autophosphorylation of RIPK1, this compound effectively blocks the initiation of the necroptotic cascade.[4] This makes it a valuable tool for studying the role of RIPK1 kinase activity in various cellular processes and a potential therapeutic agent for diseases driven by excessive necroptosis.
Impact of this compound on Inflammatory Signaling Pathways
The inhibition of RIPK1 kinase activity by this compound has profound effects on inflammatory signaling. While the primary mechanism is the blockade of necroptosis and the subsequent release of pro-inflammatory DAMPs, RIPK1 inhibition also directly modulates inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. The role of RIPK1 kinase activity in NF-κB activation is context-dependent. In some scenarios, RIPK1's scaffolding function is sufficient for NF-κB activation, while in others, its kinase activity is also required.
Studies using Necrostatin-1 (Nec-1), a well-characterized RIPK1 inhibitor with a similar mechanism to this compound, have shown that inhibition of RIPK1 kinase activity can reduce the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines.[7]
Caption: this compound inhibits RIPK1, a key mediator in the TNF-α induced NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, are also critical regulators of inflammation. RIPK1 can activate MAPK pathways, and its inhibition has been shown to attenuate MAPK-dependent inflammatory responses.[6]
Cytokine Production
By inhibiting necroptosis and modulating NF-κB and MAPK signaling, this compound can significantly reduce the production of pro-inflammatory cytokines. Studies with Nec-1 have demonstrated a marked decrease in the levels of TNF-α, IL-6, and IL-1β in various inflammatory models.[8][9]
| Inhibitor | Model | Cytokine | Reduction | Reference |
| Necrostatin-1 | LPS-induced acute lung injury (mouse) | TNF-α | ~50% | [8] |
| Necrostatin-1 | LPS-induced acute lung injury (mouse) | IL-6 | ~60% | [8] |
| Necrostatin-1 | LPS-induced acute lung injury (mouse) | IL-1β | ~70% | [9] |
| Necrostatin-1s | LPS-induced inflammatory hyperalgesia (mouse) | TNF-α | Significant | [7] |
| Necrostatin-1s | LPS-induced inflammatory hyperalgesia (mouse) | IL-1β | Significant | [7] |
Table 2: Effect of RIPK1 inhibitors on pro-inflammatory cytokine production.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on inflammatory signaling pathways.
Caption: General experimental workflow for studying the effects of this compound on inflammatory signaling.
Necroptosis Induction and Inhibition Assay
This protocol is designed to induce necroptosis in a cell line and assess the inhibitory effect of this compound.
Materials:
-
Cell line susceptible to necroptosis (e.g., L929, HT-29)
-
Complete cell culture medium
-
This compound
-
TNF-α (human or mouse, depending on the cell line)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®) or LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.1 to 50 µM. Include a vehicle control (DMSO).
-
Pre-treat the cells with the this compound dilutions or vehicle for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and zVAD-fmk (e.g., 20 µM).
-
Incubate for the desired time (e.g., 6-24 hours).
-
Quantify cell death using a cell viability or LDH assay according to the manufacturer's instructions.
Western Blot for Phosphorylated RIPK1 and MLKL
This protocol allows for the detection of activated RIPK1 and MLKL.[10][11][12][13]
Materials:
-
Cell lysates from the necroptosis assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software.
ELISA for TNF-α and IL-6
This protocol is for quantifying the concentration of secreted cytokines in the cell culture supernatant.[14][15][16]
Materials:
-
Cell culture supernatants from the necroptosis assay
-
Human or mouse TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Collect cell culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate and stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.[17][18][19][20][21][22][23][24]
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
NF-κB activating stimulus (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for the appropriate time (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the results to a control (e.g., Renilla luciferase for dual-luciferase assays).
Conclusion
This compound is a powerful tool for investigating the role of RIPK1-mediated necroptosis in inflammatory signaling. By selectively inhibiting the kinase activity of RIPK1, this compound allows for the elucidation of the complex interplay between cell death and inflammation. The experimental protocols provided in this guide offer a robust framework for characterizing the effects of this compound and other RIPK1 inhibitors on key inflammatory pathways. Further research into the therapeutic potential of RIPK1 inhibitors like this compound holds promise for the development of novel treatments for a wide range of inflammatory and degenerative diseases.
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Necroptosis promotes cell-autonomous activation of proinflammatory cytokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triad3a induces the degradation of early necrosome to limit RipK1-dependent cytokine production and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying cell death | Abcam [abcam.com]
- 6. Interaction of RIPK1 and A20 modulates MAPK signaling in murine acetaminophen toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. bowdish.ca [bowdish.ca]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial In Vitro Characterization of a Novel Necroptosis Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide outlines a comprehensive strategy for the initial in vitro characterization of a novel compound, herein exemplified as "Nec-3a-like compound," designed to inhibit necroptosis. The methodologies and data presentation formats are based on established protocols for characterizing known necroptosis inhibitors.
Introduction to Necroptosis
Necroptosis is a form of regulated cell death that is typically initiated when apoptosis is inhibited.[1][2] It is implicated in the pathophysiology of numerous diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.[2][3] The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[2][3][4] The formation of a functional signaling complex, known as the necrosome, is a critical step in this pathway.[4]
Core Signaling Pathway of Necroptosis
The canonical necroptosis pathway is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the recruitment and activation of RIPK1 and RIPK3, which then phosphorylate each other. Activated RIPK3 subsequently phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture.[4]
References
Methodological & Application
Application Notes and Protocols for Nec-3a in Cell Culture
These application notes provide detailed protocols for utilizing Nec-3a, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments to study necroptosis.
Introduction
Necroptosis is a form of regulated necrosis that is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders. The execution of necroptosis is mediated by the RIPK1/RIPK3/MLKL signaling cascade. This compound is a valuable chemical tool for investigating the role of RIPK1-dependent necroptosis. It is an analog of Necrostatin-3 and functions by inhibiting the autophosphorylation of the RIPK1 kinase domain.[1]
Quantitative Data
The inhibitory potency of this compound and a related, more stable analog, Necrostatin-1s (Nec-1s), against RIPK1 are summarized below. Researchers should note that while this compound is a potent inhibitor, Nec-1s is often used in vivo due to its enhanced metabolic stability and selectivity, as it does not inhibit indoleamine 2,3-dioxygenase (IDO).
| Compound | Target | IC50 | Reference |
| This compound | RIPK1 | 0.44 µM | [1] |
| Nec-1s | RIPK1 | 210 nM |
Signaling Pathway and Experimental Workflow
To facilitate the design of experiments, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for studying necroptosis inhibition.
Caption: Necroptosis signaling pathway initiated by TNF-α and inhibited by this compound.
Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Culture
-
Cell Lines: Murine fibrosarcoma L929 cells and human colon adenocarcinoma HT-29 cells are commonly used and are susceptible to TNF-α-induced necroptosis.
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Induction and Inhibition of Necroptosis
This protocol describes the induction of necroptosis in a 96-well plate format for viability or cytotoxicity assays. Adjust volumes accordingly for other plate formats.
-
Cell Seeding: Seed cells (e.g., L929 or HT-29) in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (a suggested range is 0.1 µM to 50 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a necroptosis-inducing cocktail in complete culture medium. A common combination is:
-
TNF-α: 10-100 ng/mL
-
zVAD-fmk (pan-caspase inhibitor): 10-20 µM
-
SM-164 (SMAC mimetic): 100 nM (optional, but can enhance necroptosis in some cell lines)
-
-
Add the necroptosis-inducing cocktail to the wells.
-
Incubate for an appropriate duration (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically for each cell line.
-
Assessment of Necroptosis
This assay measures the ATP content of viable cells.
-
Equilibrate the 96-well plate and an ATP-based assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. A decrease in signal indicates a loss of cell viability.
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necroptosis.
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new, clear 96-well plate.
-
Follow the instructions of a commercial LDH cytotoxicity assay kit. This usually involves adding a reaction mixture to the supernatant.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader. An increase in absorbance correlates with increased cell death.[2][3][4]
This method confirms the inhibition of the necroptotic pathway at the molecular level.
-
Cell Lysis:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibody dilutions are:
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Data Analysis
For cell viability and cytotoxicity assays, calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting a dose-response curve. For Western blot analysis, quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and/or a loading control.
Troubleshooting
-
Low Necroptosis Induction: Ensure the cell line is sensitive to necroptosis. Optimize the concentration of TNF-α and the incubation time. The addition of a SMAC mimetic may be necessary.
-
High Background in Assays: Ensure proper washing steps and use appropriate controls. For LDH assays, serum in the culture medium can contribute to background LDH activity.
-
No Inhibition with this compound: Verify the activity of the this compound compound. Perform a dose-response experiment to find the optimal inhibitory concentration. Ensure the pre-incubation time is sufficient.
-
Weak Western Blot Signal: Optimize protein loading amounts and antibody concentrations. Ensure the use of fresh lysis buffer with active phosphatase inhibitors.
References
- 1. MLKL [p Ser345] Antibody (JM92-37) (NBP2-66953): Novus Biologicals [novusbio.com]
- 2. Anti-phospho-MLKL (Ser345) Antibody, clone 7C6.1 clone 7C6.1, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phospho-RIP1 (Ser166) Polyclonal Antibody (PA5-104645) [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 7. Anti-MLKL (phospho S345) antibody [EPR9515(2)] (ab196436) | Abcam [abcam.com]
- 8. Phospho-MLKL (Ser345) Antibody (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Necroptosis with Nec-3a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nec-3a, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), to study the cellular process of necroptosis. Detailed protocols for inducing necroptosis, assessing its inhibition by this compound, and analyzing key signaling events are provided for commonly used cell lines.
Introduction to this compound and Necroptosis
Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The execution of necroptosis is orchestrated by a signaling cascade involving the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α) in the presence of caspase inhibitors, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption, culminating in cell lysis.
This compound is a valuable chemical tool for dissecting the role of RIPK1 in necroptosis. As a Necrostatin-3 analogue, it specifically inhibits the kinase activity of RIPK1, thereby blocking the initiation of the necroptotic cascade.[1][2]
Quantitative Data for RIPK1 Inhibitors
For comparative purposes, the following table summarizes the inhibitory concentrations of this compound and the commonly used RIPK1 inhibitor, Necrostatin-1s (Nec-1s).
| Compound | Target | IC50 / EC50 | Cell Line / Assay Condition |
| This compound | RIPK1 | 0.44 µM (IC50) [1][2] | In vitro kinase assay |
| Nec-1s | RIPK1 | ~0.2 - 1 µM (EC50) | Various cell lines (e.g., Jurkat, L929) |
| Nec-1s | RIPK1 | 10 µM (effective concentration) | Jurkat cells |
| Nec-1s | RIPK1 | 20 - 60 µM (effective concentration) | Jurkat, Hoxb8-macrophages |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for studying its inhibition with this compound.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying necroptosis inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for inducing necroptosis and evaluating the inhibitory effect of this compound in various cell lines.
Protocol 1: Induction and Inhibition of Necroptosis in Adherent Cells (e.g., HT-29, L929)
Materials:
-
HT-29 or L929 cells
-
Complete growth medium (e.g., McCoy's 5A for HT-29, DMEM for L929) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well and 6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Necrostatin-1s (positive control inhibitor, dissolved in DMSO)
-
Human or Mouse TNF-α (depending on the cell line)
-
z-VAD-FMK (pan-caspase inhibitor, dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
For cell viability assays, seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
For Western blot analysis, seed cells in a 6-well plate at a density of 5 x 10⁵ cells/well in 2 mL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 10 µM. Include a DMSO vehicle control and a positive control (e.g., 10 µM Nec-1s).
-
Carefully aspirate the old medium from the cells and add the medium containing the different concentrations of this compound, Nec-1s, or DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Necroptosis Induction:
-
Prepare a solution of TNF-α and z-VAD-FMK in complete growth medium. Optimal concentrations should be determined empirically for each cell line, but a common starting point is:
-
HT-29: 20 ng/mL TNF-α + 20 µM z-VAD-FMK + (optional: 100 nM SMAC mimetic like Birinapant)
-
L929: 10-100 ng/mL TNF-α + 20 µM z-VAD-FMK
-
-
Add the necroptosis-inducing cocktail to the wells already containing the pre-treatment medium.
-
Incubate for the desired time period (e.g., 4-24 hours). A time-course experiment is recommended to determine the optimal endpoint.
-
-
Assessment of Cell Viability:
-
Equilibrate the 96-well plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells (100% viability) and the necroptosis-induced wells without inhibitor (0% viability). Plot the percentage of viability against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Induction and Inhibition of Necroptosis in Suspension Cells (e.g., Jurkat)
Materials:
-
FADD-deficient Jurkat cells (highly sensitive to TNF-α induced necroptosis)
-
Complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well and 6-well cell culture plates (or tubes for suspension culture)
-
This compound (dissolved in DMSO)
-
Necrostatin-1s (positive control inhibitor, dissolved in DMSO)
-
Human TNF-α
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding:
-
Count healthy, log-phase Jurkat cells.
-
For cell viability assays, seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 50 µL of complete growth medium.
-
For Western blot analysis, seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 1 mL of complete growth medium.
-
-
Inhibitor Pre-treatment:
-
Prepare 2x concentrated serial dilutions of this compound in complete growth medium (e.g., 0.2 µM to 20 µM). Include a DMSO vehicle control and a positive control (e.g., 20 µM Nec-1s).
-
Add 50 µL (for 96-well plate) or 1 mL (for 6-well plate) of the 2x inhibitor solutions to the corresponding wells.
-
Incubate for 1 hour at 37°C.
-
-
Necroptosis Induction:
-
Prepare a 2x concentrated solution of TNF-α in complete growth medium. A common starting concentration is 20-200 ng/mL.
-
Add 50 µL (for 96-well plate) or 1 mL (for 6-well plate) of the 2x TNF-α solution to the wells.
-
Incubate for the desired time period (e.g., 4-24 hours).
-
-
Assessment of Cell Viability:
-
Follow the same procedure as described in Protocol 1, step 4.
-
Protocol 3: Western Blot Analysis of Necroptosis Markers
Materials:
-
Cell lysates from Protocol 1 or 2
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Rabbit anti-phospho-RIPK3 (Ser227)
-
Rabbit anti-phospho-MLKL (Ser358)
-
Antibodies for total RIPK1, RIPK3, MLKL, and a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After the incubation period, collect the cells. For adherent cells, wash once with ice-cold PBS and then add lysis buffer. For suspension cells, pellet the cells by centrifugation, wash once with ice-cold PBS, and then resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
The membrane can be stripped and re-probed for total proteins and a loading control to ensure equal protein loading.
-
By following these detailed protocols and utilizing the provided quantitative data and diagrams, researchers can effectively employ this compound as a tool to investigate the intricate mechanisms of necroptosis and its role in health and disease.
References
Application Notes and Protocols for RIPK1 Inhibition in Mouse Models
These application notes provide detailed information and protocols for researchers utilizing RIPK1 inhibitors, such as Nec-3a and its analogs, in mouse models of diseases where necroptosis is implicated, with a specific focus on necrotizing enterocolitis (NEC).
Introduction to this compound and RIPK1 Inhibition
Quantitative Data on Related RIPK1 Inhibitors
The following table summarizes dosages and administration routes for Necrostatin-1 and Necrostatin-1s used in various mouse models. This information can serve as a starting point for dose-ranging studies with this compound.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Necrostatin-1 | Neonatal Hypoxic-Ischemic Encephalopathy | 0.04 mg/kg | Intracerebroventricular (ICV) | Pre- and post-hypoxia | [4][5] |
| Necrostatin-1 | Total Body Irradiation | 1.65 mg/kg | Intravenous (IV) | 48 hours post-TBI | [6] |
| Necrostatin-1 | Dextran Sulfate Sodium (DSS)-Induced Colitis | Not specified in vivo | - | - | [7][8] |
| Necrostatin-1s | TNF-induced Systemic Inflammatory Response Syndrome | High doses (not specified) | Not specified | - | [9][10] |
Signaling Pathway of Necroptosis
The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade. Activation of death receptors, such as TNFR1, can lead to the formation of a signaling complex that, under conditions where caspase-8 is inhibited, results in the phosphorylation and activation of RIPK1 and RIPK3. This leads to the formation of the necrosome, which then phosphorylates MLKL, causing it to oligomerize, translocate to the plasma membrane, and induce cell lysis.
Experimental Protocol: Induction of Necrotizing Enterocolitis (NEC) in Neonatal Mice
This protocol describes a widely used method to induce NEC in neonatal mice, which involves formula feeding and hypoxic stress. This model is relevant for studying the effects of RIPK1 inhibitors like this compound.
Materials:
-
Neonatal mouse pups (postnatal day 5-7)
-
Esbilac puppy milk replacer
-
Similac Advance infant formula
-
Lipopolysaccharide (LPS) from E. coli
-
Enteric bacterial stock (optional, can be generated from fecal slurry of NEC infants)[11]
-
Hypoxia chamber (e.g., BioSpherix)
-
Gavage feeding needles (flexible, 1.9F)
-
Heating pad
Procedure:
-
Animal Preparation: Separate neonatal pups from the dam. To prevent maternal neglect, it is crucial to handle the pups minimally and with clean gloves. Pups are typically housed in a temperature-controlled incubator.
-
Formula Preparation: Prepare the NEC-inducing formula by mixing Esbilac puppy milk replacer and Similac Advance infant formula (typically a 2:1 ratio). Supplement the formula with LPS (e.g., 4 mg/kg body weight). If using enteric bacteria, add a defined concentration to the formula.[11]
-
Gavage Feeding: Feed the pups with the prepared formula via oral gavage every 3-4 hours. The volume should be adjusted based on the age and weight of the pups (e.g., 30-50 µL).[11]
-
Hypoxia Induction: Twice daily, place the pups in a hypoxia chamber and expose them to a low oxygen environment (e.g., 5% O2, 95% N2) for a defined period (e.g., 10 minutes).
-
Monitoring: Monitor the pups for clinical signs of NEC, which include abdominal distension, lethargy, and poor feeding.
-
Tissue Collection: At the end of the experimental period (typically 3-4 days), euthanize the pups and collect intestinal tissues for histological and molecular analysis.
Experimental Workflow for Testing this compound in the NEC Mouse Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a RIPK1 inhibitor in the neonatal NEC mouse model.
Administration of this compound
The choice of administration route and vehicle is critical for the successful in vivo application of this compound.
Considerations for Administration Route:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in mice.
-
Subcutaneous (SC) Injection: Another option for systemic delivery, often providing slower absorption than IP.
-
Intravenous (IV) Injection: Provides immediate systemic exposure but can be technically challenging in neonatal mice.
-
Oral Gavage: May be suitable if the compound has good oral bioavailability.
-
Intracerebroventricular (ICV) Injection: A targeted delivery method for neurological models, as demonstrated for Nec-1 in neonatal HIE.[4][5]
Vehicle Selection:
The vehicle for this compound should be chosen based on its solubility and biocompatibility. Common vehicles for in vivo studies include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) in combination with other solvents like Cremophor EL or Tween 80 (note: DMSO concentration should be kept low to avoid toxicity).
It is essential to perform pilot studies to determine the optimal dose, administration route, and vehicle for this compound in the specific mouse model being used. An inactive analog, if available, should be used as a negative control to ensure the observed effects are specific to RIPK1 inhibition.[9][10]
References
- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 4. urncst.com [urncst.com]
- 5. researchgate.net [researchgate.net]
- 6. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for the induction of experimental necrotizing enterocolitis in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Inflammatory Disorders Using Nec-3a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nec-3a is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular inflammation and death. By targeting the kinase activity of RIPK1, this compound effectively blocks the necroptosis signaling pathway, a form of programmed necrosis that plays a significant role in the pathogenesis of various inflammatory disorders.[1][2][3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of inflammation, enabling researchers to investigate its therapeutic potential and elucidate the role of necroptosis in disease. This compound's ability to inhibit RIPK1-dependent apoptosis and necroptosis makes it a valuable tool for studying and potentially treating inflammatory conditions such as inflammatory bowel disease, neurodegenerative diseases, and ischemia-reperfusion injury.[2][4]
Mechanism of Action
This compound functions as an allosteric inhibitor of RIPK1. It binds to a specific pocket on the RIPK1 kinase domain, locking it in an inactive conformation. This prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, a crucial step in the formation of the necrosome complex. The necrosome, composed of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL), is the executive platform for necroptosis. By inhibiting necrosome formation, this compound effectively halts the downstream phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, thereby preventing lytic cell death and the release of damage-associated molecular patterns (DAMPs) that fuel inflammation.[2][4][5]
Signaling Pathway
Caption: this compound inhibits the RIPK1-mediated necroptosis pathway.
Data Presentation
Table 1: Effect of this compound on Inflammatory Cytokine Production in a Murine Model of Colitis
| Treatment Group | Serum IL-6 (pg/mL) | Colonic IL-1β mRNA (Fold Change) | Colonic TNF-α mRNA (Fold Change) |
| Control | 15.2 ± 2.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| DSS Vehicle | 128.5 ± 15.3 | 8.5 ± 1.2 | 6.7 ± 0.9 |
| DSS + this compound | 45.3 ± 5.8*** | 3.2 ± 0.5 | 2.8 ± 0.4 |
*Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 vs. DSS vehicle group. Data are representative of studies investigating the effects of RIPK1 inhibitors in DSS-induced colitis models.[4]
Table 2: In Vitro Efficacy of this compound in a Human Colon Adenocarcinoma Cell Line (HT-29)
| Treatment Group | IL-8 mRNA (Fold Change) | IL-1β mRNA (Fold Change) | IL-6 Production (pg/mL) | Extracellular HMGB1 (ng/mL) |
| Control (TNF-α alone) | 1.0 ± 0.1 | 1.0 ± 0.2 | 50.1 ± 4.5 | 12.3 ± 1.8 |
| Necroptosis Induction | 12.4 ± 1.5 | 9.8 ± 1.1 | 254.7 ± 22.1 | 85.6 ± 9.3 |
| Necroptosis + this compound | 3.1 ± 0.4 | 2.5 ± 0.3 | 89.3 ± 10.2 | 25.1 ± 3.5 |
*Data are presented as mean ± SEM. **p < 0.001 vs. Necroptosis Induction group. Necroptosis was induced using a combination of TNF-α, Smac mimetic, and z-VAD-fmk.[4]
Experimental Protocols
In Vitro Protocol: Inhibition of Necroptosis in a Human Monocyte Cell Line (THP-1)
This protocol describes the induction of inflammation in THP-1 cells and the assessment of the anti-inflammatory effects of this compound.[6]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Reagents for ELISA (for TNF-α, IL-6) or RT-qPCR (for target gene expression)
Workflow Diagram:
Caption: Workflow for in vitro analysis of this compound.
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiation: Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: After differentiation, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.15 - 40 µM) or vehicle (DMSO).[7] Incubate for 1 hour.
-
Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
Collect the cell culture supernatant for measuring secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Lyse the cells to extract RNA for analyzing the gene expression of inflammatory markers by RT-qPCR.
-
-
Analysis: Perform ELISA or RT-qPCR according to the manufacturer's instructions.
In Vivo Protocol: Murine Model of LPS-Induced Acute Lung Injury
This protocol details the use of this compound in a mouse model of acute lung injury induced by lipopolysaccharide.[8][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (formulated for intraperitoneal injection)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Materials for bronchoalveolar lavage (BAL) and tissue collection
Workflow Diagram:
Caption: Workflow for in vivo analysis of this compound.
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of 1-10 mg/kg body weight. For the control group, administer an equivalent volume of the vehicle.
-
Induction of Lung Injury: One hour after this compound administration, anesthetize the mice and intratracheally instill LPS (5 mg/kg) in sterile saline to induce acute lung injury.
-
Monitoring: Monitor the mice for signs of distress.
-
Sample Collection: At 24 hours post-LPS administration, euthanize the mice and perform the following:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Tissue Collection: Harvest lung tissue for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
-
Analysis:
-
Cell Counts: Perform total and differential cell counts on the BAL fluid.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
Histology: Process the lung tissue for H&E staining to assess the degree of inflammation and tissue damage.
-
MPO Assay: Homogenize a portion of the lung tissue to measure MPO activity.
-
Concluding Remarks
This compound represents a promising pharmacological tool for investigating the role of RIPK1-mediated necroptosis in a wide range of inflammatory diseases. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of this compound in relevant preclinical models. The provided data and diagrams serve to illustrate the expected outcomes and the underlying mechanism of action of this potent RIPK1 inhibitor. Further optimization of dosages and treatment regimens may be necessary depending on the specific experimental model and research question.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis in Intestinal Inflammation and Cancer: New Concepts and Therapeutic Perspectives [mdpi.com]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nec-3a as a Tool to Differentiate Apoptosis and Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The two major forms of programmed cell death are apoptosis and necroptosis. While both lead to cell demise, they are executed through distinct signaling pathways and have different physiological consequences. Apoptosis is a caspase-dependent, immunologically silent process, whereas necroptosis is a regulated, caspase-independent form of necrosis that is lytic and pro-inflammatory.[1] The ability to distinguish between these two pathways is crucial for understanding disease pathogenesis and for the development of targeted therapeutics.
Nec-3a, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), serves as a valuable chemical tool to differentiate between apoptosis and necroptosis. RIPK1 is a key upstream kinase in the necroptosis pathway, and its inhibition by this compound selectively blocks this form of cell death without affecting the core apoptotic machinery.[2]
These application notes provide a comprehensive guide to using this compound to distinguish between apoptotic and necroptotic cell death in in vitro experimental systems.
Mechanism of Action: Differentiating Apoptosis and Necroptosis
Apoptosis and necroptosis are initiated by similar stimuli, such as the activation of death receptors like TNFR1. The cellular fate is determined by the interplay of key signaling molecules.
-
Apoptosis: Upon ligand binding to a death receptor, a signaling complex is formed, leading to the activation of caspase-8. Active caspase-8 initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell in an orderly fashion.
-
Necroptosis: When caspase-8 is inhibited or absent, the signaling pathway can switch to necroptosis. In this scenario, RIPK1 auto-phosphorylates and, together with RIPK3, forms a functional amyloid-like signaling complex called the necrosome.[3] This complex then phosphorylates the mixed lineage kinase domain-like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.
This compound is an analog of Necrostatin-3 and acts as a specific inhibitor of the kinase activity of RIPK1. By binding to RIPK1, this compound prevents its autophosphorylation, a critical step for the formation of the necrosome and the subsequent activation of the necroptotic cascade. Therefore, in an experimental setting where both apoptosis and necroptosis can be induced, the addition of this compound will selectively inhibit necroptosis, allowing for the specific assessment of the apoptotic contribution to cell death.
Signaling Pathways
Caption: Simplified signaling pathways of apoptosis and necroptosis.
Data Presentation
The efficacy of RIPK1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) for RIPK1 kinase activity and their half-maximal effective concentration (EC50) in cell-based necroptosis assays. While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for other potent and specific RIPK1 inhibitors, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | RIPK1 | 440 | Autophosphorylation | [2] |
| Nec-1s | RIPK1 | 50 | Cell-based | [4] |
| GSK'481 | RIPK1 | ~100-2500 | Cell-based | [5] |
| AMG-47a | RIPK1 | 83 | Enzymatic | [5] |
| AMG-47a | RIPK3 | 13 | Enzymatic | [5] |
Table 2: Cellular Necroptosis Inhibition
| Cell Line | Induction Method | Inhibitor | EC50 (µM) | Reference |
| U937 | TSQ | AMG-47a | ~0.1 - 2.5 | [5] |
| HT-29 | TSI | AMG-47a | ~0.1 - 2.5 | [5] |
| I2.1 | TNF | AZ'902 | 1.6 | [6] |
| I2.1 | TNF | Nec-1 | 0.75 | [6] |
*TSQ: TNF-α, Smac mimetic, qVD-OPh (pan-caspase inhibitor). TSI: TNF-α, Smac mimetic, IDN-6556 (pan-caspase inhibitor).
Experimental Protocols
To differentiate apoptosis and necroptosis using this compound, a typical experimental workflow involves inducing cell death in the presence or absence of this compound and a pan-caspase inhibitor, followed by the quantification of cell death and specific markers for each pathway.
Caption: Experimental workflow for differentiating apoptosis and necroptosis.
Protocol 1: Induction of Necroptosis and Apoptosis in Cell Culture
This protocol describes a general method for inducing necroptosis or apoptosis in a susceptible cell line (e.g., HT-29, L929, U937).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic (e.g., Birinapant, LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK, Q-VD-OPh)
-
This compound
-
DMSO (vehicle for inhibitors)
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for Western blotting)
Procedure:
-
Cell Seeding: Seed cells at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound and the pan-caspase inhibitor in complete cell culture medium. A typical concentration range for RIPK1 inhibitors is 1-30 µM.[7] The optimal concentration for this compound should be determined empirically. A common concentration for z-VAD-FMK is 20-50 µM.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitors or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitors for 1-2 hours.
-
-
Induction of Cell Death:
-
To induce necroptosis: Add TNF-α (e.g., 10-100 ng/mL) and a Smac mimetic (e.g., 100 nM - 1 µM) to the wells pre-treated with the pan-caspase inhibitor.
-
To induce apoptosis: Add TNF-α and a Smac mimetic to the wells without the pan-caspase inhibitor.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours). The optimal incubation time will vary depending on the cell line and should be determined empirically.
-
Assessment: Proceed to one of the assessment protocols below.
Protocol 2: Assessment of Cell Viability and Membrane Integrity
A. Cell Viability Assay (e.g., using CellTiter-Glo®) This assay measures ATP levels as an indicator of cell viability.
Procedure:
-
Follow the manufacturer's protocol for the CellTiter-Glo® assay.
-
Briefly, after the incubation period, allow the plate and reagent to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the untreated control.
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay This assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of necroptosis.
Procedure:
-
Follow the manufacturer's protocol for the LDH assay kit.
-
Briefly, after the treatment period, carefully collect the cell culture supernatant.
-
Incubate the supernatant with the reaction mixture provided in the kit.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).
Protocol 3: Western Blot Analysis of Apoptosis and Necroptosis Markers
This protocol allows for the detection of key signaling proteins to confirm the activation of either the apoptotic or necroptotic pathway.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the following targets:
-
Necroptosis markers: Phospho-RIPK1 (Ser166), Phospho-RIPK3 (Ser227), Phospho-MLKL (Ser358).
-
Apoptosis marker: Cleaved Caspase-3.
-
Loading control: GAPDH or β-actin.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Interpretation of Results
The following table summarizes the expected outcomes for each condition, allowing for the differentiation of apoptosis and necroptosis.
Table 3: Expected Outcomes and Interpretation
| Treatment Condition | Expected Cell Viability | Expected LDH Release | Expected Western Blot Markers | Interpretation |
| Vehicle Control | High | Low | Low levels of cleaved Caspase-3 and p-MLKL | Baseline cell health |
| TNF-α + Smac mimetic | Low | Moderate | High cleaved Caspase-3, low p-MLKL | Apoptosis is the dominant cell death pathway |
| TNF-α + Smac mimetic + zVAD-FMK | Low | High | Low cleaved Caspase-3, high p-MLKL | Necroptosis is the dominant cell death pathway |
| TNF-α + Smac mimetic + this compound | High (if apoptosis is minor) or Low (if apoptosis is dominant) | Low | High cleaved Caspase-3, low p-MLKL | This compound does not inhibit apoptosis |
| TNF-α + Smac mimetic + zVAD-FMK + this compound | High | Low | Low cleaved Caspase-3, low p-MLKL | This compound specifically inhibits necroptosis |
Specificity and Off-Target Effects
While this compound is a potent RIPK1 inhibitor, it is crucial to consider potential off-target effects. For instance, the well-known RIPK1 inhibitor Necrostatin-1 (Nec-1) has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[8][9] Its more stable analog, Nec-1s, is reported to be more specific for RIPK1 and lacks this IDO-inhibiting activity.[8][9] The off-target profile of this compound has not been extensively published. Therefore, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by dose-response experiments.
-
Include appropriate controls, such as a structurally related but inactive analog if available.
-
Confirm key findings using a complementary approach, such as siRNA-mediated knockdown of RIPK1.
Conclusion
This compound, as a potent inhibitor of RIPK1, is a valuable pharmacological tool for dissecting the molecular mechanisms of apoptosis and necroptosis. By selectively blocking the necroptotic pathway, this compound allows researchers to delineate the contribution of each cell death modality in various experimental models. The protocols and data presented in these application notes provide a framework for the effective use of this compound and other specific RIPK1 inhibitors in cell death research, aiding in the investigation of disease pathogenesis and the discovery of novel therapeutic agents.
References
- 1. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for Assessing Nec-3a Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro efficacy of Nec-3a, a known inhibitor of necroptosis. The protocols detailed below are designed to be robust and reproducible for studying the effects of this compound on the necroptotic signaling pathway in various cell lines.
Introduction to this compound and Necroptosis
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1] This programmed cell death pathway is implicated in a range of physiological and pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The central signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[2]
This compound is an analogue of Necrostatin-3 and functions as an inhibitor of RIPK1.[3] It specifically targets the autophosphorylation activity of the RIPK1 kinase domain, a critical step in the initiation of the necroptotic cascade.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant compounds used in the assessment of necroptosis.
| Compound | Target | IC50 / EC50 | Cell Line / Assay Condition | Reference |
| This compound | RIPK1 | IC50: 0.44 µM | In vitro RIPK1 autophosphorylation assay | [3] |
| Necrostatin-1 (Nec-1) | RIPK1 | EC50: ~0.2-0.5 µM | Varies by cell line and conditions | [4] |
| GSK'872 | RIPK3 | Varies | Human and murine cell lines | [5] |
| Necrosulfonamide (NSA) | MLKL (human) | Varies | Human cell lines (e.g., HT-29) | [5] |
Signaling Pathway of Necroptosis and Inhibition by this compound
The diagram below illustrates the canonical necroptosis signaling pathway initiated by TNF-α and the point of inhibition by this compound.
Caption: Necroptosis signaling pathway and this compound's point of inhibition.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: A standard workflow for in vitro assessment of this compound efficacy.
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells and Assessment of this compound Inhibition
This protocol describes a standard method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29 and evaluating the inhibitory effect of this compound.
Materials:
-
HT-29 cells (ATCC® HTB-38™)
-
Complete growth medium (e.g., McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well, clear-bottom, black-walled cell culture plates
-
This compound (dissolved in DMSO)
-
Necrostatin-1 (positive control inhibitor, dissolved in DMSO)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., BV6 or LCL161)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells to sub-confluency (70-80%).
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.[5]
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Necrostatin-1 in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of medium containing the desired concentration of this compound, Necrostatin-1, or vehicle (DMSO) to the respective wells.
-
Incubate for 1-2 hours at 37°C with 5% CO₂.
-
-
Necroptosis Induction:
-
Prepare a 2X induction cocktail in complete growth medium containing:
-
Add 50 µL of the 2X induction cocktail to the inhibitor-treated wells.
-
For negative control and compound toxicity wells, add 50 µL of complete growth medium without the induction cocktail.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
-
Quantification of Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the EC50 value.
Protocol 2: Western Blot Analysis of Necroptosis Pathway Activation
This protocol is for detecting the phosphorylation of key necroptosis signaling proteins, RIPK1 and MLKL, to confirm pathway activation and its inhibition by this compound.
Materials:
-
Cells treated as described in Protocol 1 (in 6-well or 12-well plates for sufficient protein yield)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-MLKL (Ser358), anti-RIPK1, anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDC membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-MLKL) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
The membrane can be stripped and re-probed for total RIPK1, total MLKL, and a loading control to normalize the data.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of this compound's efficacy as a necroptosis inhibitor. Adherence to these detailed methodologies, coupled with careful data analysis, will enable researchers to accurately characterize the inhibitory potential of this compound and similar compounds in the field of regulated cell death. It is recommended to optimize reagent concentrations and incubation times for each specific cell line to ensure reliable and reproducible results.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Nec-3a in Ischemic Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic injury, a consequence of restricted blood flow and subsequent oxygen and nutrient deprivation, is a primary cause of tissue damage in pathologies such as stroke, myocardial infarction, and acute kidney injury. A key cell death pathway implicated in the pathophysiology of ischemia-reperfusion injury is necroptosis, a form of regulated necrosis. Receptor-interacting protein kinase 1 (RIPK1) is a critical upstream regulator of this pathway.
Nec-3a is a potent and specific inhibitor of RIPK1 kinase activity. While this compound is a valuable tool for in vitro studies, detailed in vivo application data is more extensively available for its analogue, Necrostatin-1 (Nec-1). These application notes and protocols will, therefore, focus on the application of RIPK1 inhibitors in ischemic injury models, using Nec-1 as the primary exemplar, with the understanding that this compound is expected to have a similar mechanism of action. These guidelines are intended to provide a framework for researchers utilizing RIPK1 inhibitors to investigate and potentially mitigate ischemic tissue damage.
Mechanism of Action: Inhibition of Necroptosis
Necroptosis is a programmed form of necrosis that is initiated by the activation of RIPK1. In the context of ischemia-reperfusion injury, cellular stress signals can lead to the autophosphorylation of RIPK1. This activates a signaling cascade involving RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), culminating in the formation of a "necrosome" complex. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell swelling, membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation and tissue injury.[1]
This compound and Nec-1 act by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway. By inhibiting this key step, these molecules can protect cells from necroptotic death during ischemic events.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize quantitative data from studies using the RIPK1 inhibitor Necrostatin-1 (Nec-1) in various animal models of ischemic injury. This data can serve as a reference for expected outcomes when using RIPK1 inhibitors like this compound.
Table 1: Cerebral Ischemia (Stroke) Models
| Parameter | Animal Model | Ischemia Model | Nec-1 Treatment Protocol | Results (Nec-1 vs. Vehicle) |
| Infarct Volume | Mouse | MCAO (90 min) | 1.65 mg/kg, i.p., at reperfusion | ~50% reduction |
| Neurological Deficit Score | Rat | MCAO (2 h) | 10 mg/kg, i.p., 30 min post-reperfusion | Significant improvement |
| Brain Water Content | Mouse | MCAO (60 min) | 3.2 mg/kg, i.v., at reperfusion | Significant reduction |
Table 2: Myocardial Ischemia (Myocardial Infarction) Models
| Parameter | Animal Model | Ischemia Model | Nec-1 Treatment Protocol | Results (Nec-1 vs. Vehicle) |
| Infarct Size (% of Area at Risk) | Mouse | LAD ligation (30 min) | 0.6 mg/kg, i.v., at reperfusion | 45% vs. 25%[2] |
| Cardiac Function (Ejection Fraction) | Rat | LAD ligation (45 min) | 1.65 mg/kg, i.p., at reperfusion | Significantly preserved |
| Serum Creatine (B1669601) Kinase (CK-MB) | Rabbit | Coronary artery occlusion (45 min) | 0.2 mg/kg/h, i.v., starting 5 min before reperfusion | Significant reduction |
Table 3: Renal Ischemia (Acute Kidney Injury) Models
| Parameter | Animal Model | Ischemia Model | Nec-1 Treatment Protocol | Results (Nec-1 vs. Vehicle) |
| Serum Creatinine (B1669602) | Mouse | Bilateral renal artery clamping (30 min) | 1.65 mg/kg, i.p., 30 min before ischemia | Significant reduction[3] |
| Blood Urea (B33335) Nitrogen (BUN) | Rat | Unilateral renal artery clamping (45 min) | 10 mg/kg, i.p., at reperfusion | Significant reduction |
| Tubular Necrosis Score | Mouse | Bilateral renal ischemia (26 min) | 1.65 mg/kg, i.p., immediately after reperfusion | Significantly lower score |
Experimental Protocols
Note: The following protocols are based on studies using Nec-1 and should be adapted and optimized for this compound based on its specific properties (e.g., solubility, potency, and pharmacokinetics).
Protocol 1: Murine Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
Objective: To evaluate the neuroprotective effects of a RIPK1 inhibitor in a mouse model of stroke.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound or Nec-1 (solubilized in a suitable vehicle, e.g., DMSO followed by dilution in saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
6-0 nylon monofilament with a rounded tip
-
Heating pad to maintain body temperature
Experimental Workflow Diagram:
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).
-
Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Perform the MCAO surgery by introducing a 6-0 nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After the desired period of ischemia (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Administer this compound/Nec-1 or vehicle at the time of reperfusion (or as per the study design) via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose for Nec-1 is in the range of 1-10 mg/kg.
-
Allow the animal to recover for a specified period (e.g., 24-72 hours).
-
Assess outcomes, which may include:
-
Neurological deficit scoring: Evaluate motor and sensory function.
-
Infarct volume measurement: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
-
Histological analysis: Assess neuronal death and inflammation.
-
Protocol 2: Murine Model of Myocardial Infarction (LAD Ligation)
Objective: To assess the cardioprotective effects of a RIPK1 inhibitor in a mouse model of myocardial infarction.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
This compound or Nec-1 (solubilized in vehicle)
-
Anesthesia (e.g., ketamine/xylazine)
-
Ventilator
-
Surgical instruments for thoracotomy
-
7-0 silk suture
Procedure:
-
Anesthetize the mouse and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Ischemia is confirmed by the paling of the anterior ventricular wall.
-
After the ischemic period (e.g., 30-45 minutes), release the suture to allow reperfusion.
-
Administer this compound/Nec-1 or vehicle at the onset of reperfusion via i.v. or i.p. injection. A typical dose for Nec-1 is around 0.6-1.65 mg/kg.
-
Close the chest and allow the animal to recover.
-
After a set reperfusion period (e.g., 24 hours or longer for functional studies), assess outcomes:
-
Infarct size measurement: Use TTC staining of heart slices. The area at risk can be determined by Evans blue dye injection.
-
Cardiac function assessment: Use echocardiography to measure ejection fraction and fractional shortening.
-
Biomarker analysis: Measure serum levels of cardiac troponins or creatine kinase-MB.
-
Protocol 3: Murine Model of Renal Ischemia-Reperfusion Injury
Objective: To evaluate the renoprotective effects of a RIPK1 inhibitor in a mouse model of acute kidney injury.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound or Nec-1 (solubilized in vehicle)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments for laparotomy
-
Microvascular clamps
-
Heating pad
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Perform a midline laparotomy to expose both kidneys.
-
Isolate the renal pedicles and clamp them with microvascular clamps to induce ischemia (e.g., for 30 minutes).
-
Administer this compound/Nec-1 or vehicle, for example, 30 minutes prior to ischemia or at the time of reperfusion.
-
After the ischemic period, remove the clamps to initiate reperfusion.
-
Suture the abdominal wall and allow the mouse to recover.
-
At a specified time point after reperfusion (e.g., 24-48 hours), collect blood and kidney tissue for analysis.
-
Assess outcomes:
-
Renal function tests: Measure serum creatinine and blood urea nitrogen (BUN) levels.[3]
-
Histological examination: Use H&E and PAS staining to assess tubular injury and necrosis.
-
Biomarker analysis: Measure urinary levels of kidney injury markers like KIM-1 or NGAL.
-
Conclusion
This compound, as a specific inhibitor of RIPK1, holds significant potential for the amelioration of ischemic tissue injury. The provided application notes and protocols, based on the well-documented effects of the related compound Nec-1, offer a robust starting point for researchers investigating the therapeutic utility of RIPK1 inhibition in preclinical models of stroke, myocardial infarction, and acute kidney injury. Careful optimization of dosing and administration timing for this compound will be crucial for translating the promising effects of necroptosis inhibition into effective therapeutic strategies.
References
- 1. Investigational Therapies for Ischemic Stroke: Neuroprotection and Neurorecovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of myocardial infarct size by neutrophil depletion: effect of duration of occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Specific Biomarkers of Chronic Renal Injury and Their Potential Application in Nonclinical Safety Assessment Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nec-3a Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Nec-3a concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. Necroptosis is a form of regulated necrotic cell death that is initiated when apoptosis is blocked. By inhibiting the kinase activity of RIPK1, this compound prevents the formation of the necrosome, a signaling complex essential for the execution of necroptosis. This inhibition ultimately blocks the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the necroptosis pathway.
Q2: Which signaling pathway is targeted by this compound?
This compound specifically targets the necroptosis signaling pathway. This pathway is typically activated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), in a cellular environment where caspase-8, a key apoptosis-initiating enzyme, is inhibited. The core of this pathway involves the sequential activation of RIPK1 and RIPK3, leading to the phosphorylation and activation of MLKL, which then translocates to the plasma membrane, causing membrane disruption and cell death.
troubleshooting Nec-3a insolubility in experimental buffers
Welcome to the Technical Support Center for Nec-3a. This resource provides troubleshooting guidance and answers to frequently asked questions regarding insolubility issues encountered during experimental use.
Disclaimer: this compound is a hypothetical small molecule inhibitor. The following guide is based on common solubility challenges observed with similar research compounds and provides general laboratory best practices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous experimental buffer. What should I do?
A1: Direct dissolution of hydrophobic small molecules like this compound in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for a wide range of inhibitors due to its high solubilizing power and miscibility with aqueous media.[2]
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[2] Here are several steps to prevent this:
-
Lower the Final Concentration: Your target concentration may exceed this compound's solubility limit in the final aqueous buffer. Try using a lower final concentration in your experiment.[1]
-
Use Intermediate Dilutions: Instead of diluting directly from a high-concentration stock (e.g., 10 mM) into your final buffer, create intermediate dilutions in pure DMSO first. Then, add the final, lower-concentration DMSO stock to your buffer.
-
Ensure Rapid Mixing: When adding the DMSO stock to the aqueous buffer, vortex or pipette vigorously and immediately to ensure rapid and uniform dispersion. This can help prevent the formation of localized areas of high concentration that lead to precipitation.[3]
-
Pre-warm the Buffer: Gently warming your experimental buffer to 37°C before adding the inhibitor stock can sometimes improve solubility.[4]
-
Check Buffer Composition: High salt concentrations in your buffer can sometimes reduce the solubility of organic molecules, an issue known as the "salting out" effect. If your experiment allows, try using a buffer with a lower salt concentration.[5]
Q3: What is the maximum recommended concentration of DMSO in my final experimental setup?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on your biological system. A final concentration of ≤ 0.1% is typically well-tolerated by most cells.[3] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples.
Q4: My this compound solution is still cloudy after following the protocol. What can I do?
A4: Cloudiness, or turbidity, is a sign of undissolved compound.[6] If you have followed the dilution best practices, consider the following:
-
Sonication: Brief sonication in a water bath can help break up small particles and aid dissolution.[3] Be cautious, as prolonged sonication can generate heat and potentially degrade the compound.[2]
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[3] If the pKa of this compound is known, adjusting the buffer pH away from its pKa may improve solubility.[7]
Q5: How should I prepare and store this compound stock solutions?
A5: Proper preparation and storage are critical for maintaining the compound's integrity.
-
Preparation: Dissolve the solid this compound in high-purity, anhydrous DMSO to your desired stock concentration (e.g., 10 mM).[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[4] Protect the aliquots from light by using amber vials or wrapping them in foil.[4]
Solubility Data
The following table summarizes the hypothetical solubility of this compound in common laboratory solvents. This data should be used as a starting point for developing your own experimental protocols.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~10 mM | Can be used as an alternative solvent. |
| Methanol | ~5 mM | Lower solubility compared to DMSO and Ethanol. |
| PBS (pH 7.4) | < 10 µM | Very low aqueous solubility. |
| Water | < 1 µM | Practically insoluble. |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weigh Compound: Accurately weigh out the required mass of solid this compound in a sterile microcentrifuge tube. (e.g., for a hypothetical MW of 450 g/mol , weigh 4.5 mg to make 1 mL of 10 mM stock).
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[3] Visually inspect to ensure no solid particles remain.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -80°C, protected from light.[4]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution and pre-warm your final experimental buffer to 37°C.
-
Prepare Intermediate Dilution: Perform a 1:100 serial dilution of the stock in pure DMSO to create a 100 µM intermediate stock. (e.g., Add 2 µL of 10 mM stock to 198 µL of DMSO). This step is crucial to avoid precipitation.
-
Prepare Final Dilution: Add the intermediate stock to your pre-warmed aqueous buffer at a 1:10 ratio to achieve the final 10 µM concentration (e.g., Add 100 µL of 100 µM intermediate stock to 900 µL of buffer).
-
Mix Immediately: As soon as the intermediate stock is added to the buffer, vortex the solution immediately and vigorously to ensure it is fully dispersed.[3]
-
Use Promptly: Use the final working solution immediately in your experiment to minimize the risk of time-dependent precipitation.[1]
Visual Guides
Signaling Pathway
This compound is a hypothetical inhibitor of Kinase-X, a critical component in a pro-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway showing this compound inhibition.
Troubleshooting Workflow
A logical workflow to diagnose and solve this compound insolubility issues.
Caption: A logical workflow for troubleshooting compound insolubility.
References
Technical Support Center: Necrostatin-1 in Long-Term Experiments
Disclaimer: Information regarding a compound specifically named "Nec-3a" is not publicly available in scientific literature. Therefore, this technical support center has been developed using Necrostatin-1 (B1678002) (Nec-1) as a representative and well-characterized inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of the necroptosis pathway. The challenges and troubleshooting strategies discussed for Nec-1 are likely to be relevant for other small molecule inhibitors targeting this pathway.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Necrostatin-1 (Nec-1) in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Necrostatin-1?
A1: Necrostatin-1 is a potent and selective allosteric inhibitor of RIPK1 kinase.[1][2][3] By binding to the kinase domain, it prevents the autophosphorylation of RIPK1, which is a critical step for the formation of the necrosome complex (composed of RIPK1, RIPK3, and MLKL) and the subsequent execution of necroptotic cell death.[4][5]
Q2: What are the known off-target effects of Necrostatin-1?
A2: The most significant off-target effect of Nec-1 is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune modulation.[6][7][8] This can confound results, especially in studies related to inflammation or immunology. Additionally, some studies suggest Nec-1 can influence other cellular processes like autophagy and apoptosis, and may have direct antioxidant effects.[9][10][11]
Q3: How stable is Necrostatin-1 in cell culture media and in vivo?
A3: Nec-1 has limitations regarding its stability. In vivo, it has a short half-life, reported to be around 1-2 hours in rats. For long-term cell culture experiments, repeated dosing may be necessary to maintain an effective concentration. Reconstituted stock solutions in DMSO are generally stable for up to 3-6 months when stored at -20°C and protected from light, but repeated freeze-thaw cycles should be avoided.[1]
Q4: Are there more specific or stable alternatives to Necrostatin-1?
A4: Yes, Necrostatin-1s (Nec-1s) is a more stable and specific analog.[8] Nec-1s does not inhibit IDO, making it a better choice for in vivo studies and experiments where IDO activity is a concern.[6][8][12] It is also reported to be more potent in inhibiting RIPK1 than Nec-1.[13]
Q5: What is Necrostatin-1i and when should it be used?
A5: Necrostatin-1i (Nec-1i) is a structurally similar analog that is significantly less potent at inhibiting RIPK1 and is often used as a negative control.[5][6] However, at high concentrations, Nec-1i can still inhibit RIPK1 and may also inhibit IDO, which complicates its use as a true inactive control in some experimental contexts.[8][12][14]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Necroptosis
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | In long-term experiments (>24 hours), the effective concentration of Nec-1 may decrease due to instability. Solution: Replenish the media with fresh Nec-1 every 24-48 hours. |
| Suboptimal Concentration | The EC50 of Nec-1 can vary between cell lines. A concentration that is effective in one system may not be in another. Solution: Perform a dose-response curve (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[3][15] |
| Low Expression of Necroptosis Machinery | Your cell line may not express sufficient levels of key necroptosis proteins (RIPK1, RIPK3, MLKL) to undergo robust necroptosis. Solution: Confirm the expression of these proteins via Western blot.[15] Consider using a cell line known to be sensitive to necroptosis (e.g., HT-29, L929) as a positive control. |
| Inactive Reagent | Improper storage or repeated freeze-thaw cycles can lead to loss of compound activity. Solution: Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1][15] Store desiccated powder at room temperature and reconstituted solutions at -20°C.[13] |
Issue 2: Unexpected Cell Death or Toxicity
| Possible Cause | Troubleshooting Steps |
| Paradoxical Toxicity at Low Doses | Low concentrations of Nec-1 and Nec-1i have been reported to paradoxically sensitize mice to TNF-induced mortality.[6][8][12] Solution: Conduct a full dose-response analysis. If paradoxical effects are observed, consider using Nec-1s, which has not been shown to have this effect.[6][12] |
| Off-Target IDO Inhibition | The observed phenotype may be due to the inhibition of IDO rather than RIPK1.[8] Solution: Repeat the key experiment using Nec-1s, which does not inhibit IDO.[6] If the effect disappears with Nec-1s, it is likely mediated by IDO inhibition. |
| Induction of Apoptosis | Under certain conditions, inhibiting necroptosis can shift the cell death mechanism towards apoptosis. Nec-1 has also been shown to induce caspase-dependent apoptosis in neutrophils.[16] Solution: Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to determine if the observed cell death is caspase-dependent.[12][17] Analyze markers of apoptosis such as cleaved caspase-3.[18] |
| Vehicle (DMSO) Toxicity | High concentrations of the solvent used to dissolve Nec-1 can be toxic to cells over long incubation periods. Solution: Ensure the final DMSO concentration in your culture media is low (typically <0.1%) and include a vehicle-only control in all experiments.[15] |
Data Presentation
Comparative Efficacy of Necrostatin Analogs
| Parameter | Necrostatin-1 (Nec-1) | Necrostatin-1s (Nec-1s) | Necrostatin-1i (Nec-1i) | Reference(s) |
| Primary Target | RIPK1 Kinase | RIPK1 Kinase | RIPK1 Kinase (weak) | [5] |
| EC50 (Necroptosis) | ~490 nM (Jurkat cells) | ~50 nM | >10 µM | [7] |
| IC50 (RIPK1 Kinase) | ~182-494 nM | ~210 nM | ~100-fold less active than Nec-1 | [5][13][14] |
| IDO Inhibition | Yes | No | Yes | [6][8][12] |
| In Vivo Stability | Low (t½ < 5 min in MLM) | Improved (t½ ~ 60 min in MLM) | N/A (control) | [7] |
EC50/IC50 values can vary depending on the assay system. MLM = Mouse Liver Microsomes.
Experimental Protocols
Protocol: Induction and Inhibition of Necroptosis in Cell Culture
This protocol provides a general method for inducing necroptosis and assessing the inhibitory effect of Necrostatin-1.
-
Cell Seeding: Plate cells (e.g., HT-29, L929) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment:
-
Necroptosis Induction:
-
Prepare a 2X working solution of necroptosis inducers. A common combination is:
-
TNF-α: 20-100 ng/mL
-
SMAC mimetic (e.g., Birinapant/BV6): 1-5 µM
-
Pan-caspase inhibitor (e.g., z-VAD-FMK): 20-50 µM (to block apoptosis and force necroptosis)
-
-
Add the inducer solution directly to the wells containing the inhibitor solution.
-
-
Incubation: Incubate the plate for the desired time (e.g., 6, 12, 24, or 48 hours). For experiments longer than 24 hours, consider a full media change with fresh inhibitors and inducers.
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTS/MTT assay: Measures metabolic activity.
-
CellTiter-Glo®: Measures ATP levels.
-
Propidium Iodide (PI) or Sytox Green Staining: Measures plasma membrane integrity via fluorescence microscopy or flow cytometry.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TNF-α induced necroptosis pathway showing RIPK1's central role and inhibition by Necrostatin-1.
Experimental Workflow Diagram
Caption: Standard workflow for a long-term in vitro experiment using Necrostatin-1.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common unexpected results in Necrostatin-1 experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro evaluation of the antioxidant activities of necroptosis and apoptosis inhibitors: the potential of necrostatin-1 and necrostatin-1i to have radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 14. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Nec-3a in solution
Technical Support Center: Necrostatin-1
A Guide to Improving the Stability and Use of Necrostatin-1 in Experimental Solutions
Welcome to the technical support center for Necrostatin-1 (Nec-1). Given the query for "Nec-3a," it is highly probable that users are seeking information on Necrostatin-1, a widely used and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) involved in the necroptosis pathway. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and application of Nec-1 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-1 and what is its primary mechanism of action?
Necrostatin-1 (Nec-1) is a potent and selective small-molecule inhibitor of RIPK1, a key kinase that mediates necroptosis, a form of regulated necrotic cell death.[1][2] Nec-1 allosterically binds to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive conformation.[1] This inhibition prevents the autophosphorylation of RIPK1, which is a critical step for the recruitment of RIPK3 and the subsequent formation of the necrosome, a signaling complex essential for executing necroptosis.[3] By blocking this pathway, Nec-1 prevents the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), its oligomerization, and translocation to the plasma membrane, thereby preventing membrane rupture and cell death.
Q2: What is the recommended solvent for dissolving Necrostatin-1?
Necrostatin-1 is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[4] For most in vitro and cell-based assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the standard and recommended practice.[5][6]
Q3: How should I prepare a stock solution of Necrostatin-1?
To prepare a stock solution, dissolve the powdered or lyophilized Nec-1 in fresh, anhydrous DMSO to the desired concentration, typically ranging from 10 mM to 50 mM.[2][5][6] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use a bath sonicator for a short period.[6] Always ensure the powder is completely dissolved before storage.
Q4: What are the recommended storage conditions for Necrostatin-1 powder and its stock solutions?
-
Powder: The solid form of Nec-1 is stable for years when stored at -20°C.[4] Some suppliers recommend room temperature storage for the lyophilized powder, so it is always best to consult the manufacturer's data sheet.[5]
-
Stock Solutions: Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[5][7] These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to 3-6 months).[5][8][9]
Q5: Is Necrostatin-1 stable in aqueous solutions like cell culture media or PBS?
Necrostatin-1 is sparingly soluble and significantly less stable in aqueous buffers.[4] It is strongly recommended not to store Nec-1 in aqueous solutions for more than a day.[4] Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into the aqueous experimental buffer or media immediately before use.
Troubleshooting Guide: Stability and Solubility Issues
This guide addresses common problems researchers face when working with Necrostatin-1 solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after diluting DMSO stock into aqueous media. | 1. Poor Solubility: Nec-1 has low solubility in aqueous solutions. The final concentration in your media may exceed its solubility limit. 2. Incorrect Dilution Method: Adding the cold, concentrated DMSO stock directly into the full volume of aqueous buffer can cause the compound to "crash out" of solution. 3. Low-Quality Solvent: Using old or non-anhydrous DMSO can introduce moisture, which reduces solubility and stability. | 1. Check Final Concentration: Ensure your final working concentration is within the soluble range. 2. Optimize Dilution: Pre-warm the aqueous media to 37°C. Perform a stepwise dilution: first, dilute the DMSO stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.[6] 3. Use Fresh Solvent: Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions.[7] 4. Brief Sonication: Briefly sonicate the final working solution in a bath sonicator to help redissolve any precipitate. |
| Inconsistent or weaker than expected inhibitory effect. | 1. Degradation of Compound: Repeated freeze-thaw cycles of the stock solution or improper storage can lead to degradation. 2. Instability in Media: Nec-1 may degrade over the course of a long experiment (e.g., >24 hours) in aqueous culture media. 3. Incorrect Control: The observed cell death may not be necroptotic. | 1. Proper Aliquoting: Always aliquot stock solutions after the initial preparation and avoid repeated freeze-thaw cycles.[5] 2. Prepare Fresh: Prepare working solutions immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted Nec-1. 3. Use Controls: Use an inactive control like Necrostatin-1i to differentiate specific RIPK1 inhibition from off-target effects.[10][11] Confirm the cell death pathway by co-treating with a pan-caspase inhibitor (e.g., z-VAD-FMK); necroptosis should persist or be enhanced, whereas apoptosis would be blocked. |
| Variability between experiments. | 1. Inaccurate Pipetting: Errors in pipetting small volumes of the concentrated stock solution. 2. Batch-to-Batch Variation: Minor differences in the purity or hydration state of the solid compound between batches. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated, especially for sub-microliter volumes. Prepare an intermediate dilution of your stock to work with larger, more accurate volumes. 2. Consult Certificate of Analysis: Refer to the batch-specific molecular weight provided by the manufacturer to prepare stock solutions of precise molarity. |
Data Presentation: Solubility and Storage
Table 1: Necrostatin-1 Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | ~14 - 100 mg/mL | ~54 - 386 mM | Highly soluble. The recommended solvent for stock solutions.[1][2][4][7] |
| Ethanol | ~3 - 13.29 mg/mL | ~11.5 - 51.2 mM | Soluble.[4][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~77 mM | Soluble.[4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.9 mM | Sparingly soluble.[4] |
| Water | Insoluble | Insoluble | Not recommended for creating stock solutions.[6] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Recommendations |
|---|---|---|---|
| Solid/Powder | -20°C | ≥ 4 years | Keep desiccated.[4] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles.[7][8][9] |
| -20°C | Up to 3-6 months | Aliquot into single-use volumes.[5] |
| Aqueous Working Solution | 2-8°C or 37°C | ≤ 24 hours | Prepare fresh immediately before use. Do not store.[4] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Necrostatin-1 Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of Necrostatin-1 powder needed. For a 20 mM solution, the calculation is:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
For 1 mL (0.001 L) of a 20 mM (0.020 mol/L) solution with a MW of 259.33 g/mol :
-
0.001 L x 0.020 mol/L x 259.33 g/mol = 0.0051866 g = 5.19 mg
-
-
-
Weigh Compound: Carefully weigh out approximately 5.2 mg of Necrostatin-1 powder.
-
Dissolve in DMSO: Add 1 mL of fresh, anhydrous DMSO to the vial containing the powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly in a bath sonicator until the solution is clear and all solid has dissolved.[6]
-
Aliquot for Storage: Dispense the stock solution into multiple, single-use, sterile microcentrifuge tubes.
-
Store Properly: Label the aliquots clearly and store them at -80°C for long-term use.
Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Remove one aliquot of the 20 mM DMSO stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Perform Dilution: To prepare a 20 µM working solution from a 20 mM stock, a 1:1000 dilution is required.
-
For 10 mL of working solution, you will need 10 µL of the 20 mM stock solution.
-
-
Add to Medium: Add the 10 µL of DMSO stock solution directly into the 10 mL of pre-warmed medium. Pipette up and down gently or invert the tube several times to mix thoroughly.
-
Best Practice: To prevent precipitation, first add the 10 µL of stock to a smaller volume of media (e.g., 1 mL), mix well, and then add this to the remaining 9 mL.
-
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an equal volume of media (10 mL). This is critical for attributing the observed effects specifically to Nec-1.
-
Use Immediately: Use the freshly prepared working solution and vehicle control for your experiment without delay.
Visualizations
Signaling Pathway
Caption: The TNFα-induced necroptosis signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for preparing stable Necrostatin-1 stock and working solutions.
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1, necroptosis inhibitor (CAS 4311-88-0) | Abcam [abcam.com]
- 3. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Necrostatin-1 InSolution, ≥95%, 25 mM in DMSO, required for the biosynthesis of sialic acid-containing complex carbohydrates | Sigma-Aldrich [sigmaaldrich.com]
- 10. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining Nec-3a Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining Nec-3a treatment protocols. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to facilitate the effective use of this compound in inhibiting necroptosis across various cell types.
Quick Navigation
-
Troubleshooting Guides: Solve common issues encountered during your experiments.
-
Frequently Asked Questions (FAQs): Get answers to common questions about this compound.
-
Data Presentation: Compare key experimental parameters for necroptosis inhibitors.
-
Experimental Protocols: Follow detailed step-by-step procedures for key assays.
-
Signaling Pathways and Workflows: Visualize the underlying mechanisms and experimental processes.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of necroptosis | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit RIPK1 in your specific cell type. | Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your cell line. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow down to find the IC50. |
| Insufficient Treatment Duration: The pre-incubation time with this compound may not be long enough for it to enter the cells and inhibit RIPK1 before the necroptotic stimulus is applied. | Increase the pre-incubation time with this compound. A typical starting point is 1-2 hours before the addition of the necroptosis-inducing agents. | |
| Poor this compound Stability: this compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh this compound solutions for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. Consider the stability of this compound in your specific culture medium. | |
| Cell Line Insensitive to Necroptosis: The chosen cell line may lack essential components of the necroptosis pathway (e.g., RIPK3, MLKL). | Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line using Western blotting. Consider using a well-characterized necroptosis-sensitive cell line such as HT-29, L929, or Jurkat cells as a positive control.[1] | |
| High Background Cell Death | This compound Cytotoxicity: At high concentrations, this compound itself might be toxic to the cells. | Determine the maximum non-toxic concentration of this compound for your cell line by performing a cytotoxicity assay in the absence of a necroptotic stimulus. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cell death, especially at higher concentrations. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental and control wells. Run a vehicle control (medium with solvent only) to assess its effect on cell viability. | |
| Inconsistent or Variable Results | Cell Passage Number and Health: High-passage cells can exhibit altered responses to stimuli. Unhealthy or stressed cells may show variable necroptotic responses. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to inconsistent results. | Optimize and standardize the cell seeding density to ensure a consistent cell number at the time of treatment. | |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation and temperature fluctuations, which can affect cell growth and viability. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analog of Necrostatin-3 and functions as a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2] It inhibits the autophosphorylation of the RIPK1 kinase domain, a critical step in the formation of the necrosome and the execution of the necroptotic cell death pathway. The reported IC50 of this compound for RIPK1 is 0.44 μM.[2]
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C and protect it from light. For cell culture experiments, dilute the stock solution to the desired working concentration in the appropriate culture medium immediately before use.
Q3: What is the recommended concentration range for this compound in cell culture?
A3: The optimal concentration of this compound can vary significantly depending on the cell type. It is crucial to perform a dose-response experiment for each new cell line. As a starting point, you can test a range from 0.1 µM to 50 µM. Based on data from the related compound Necrostatin-1, a concentration range of 10-30 µM is often effective in cell-based assays.[3]
Q4: What is a suitable positive control for necroptosis inhibition experiments?
A4: A well-characterized RIPK1 inhibitor, such as Necrostatin-1 (Nec-1) or its more specific analog Necrostatin-1s (Nec-1s), can be used as a positive control for necroptosis inhibition.[4] This will help validate that the observed cell death is indeed mediated by RIPK1.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target effects of this compound are not as extensively documented as for Necrostatin-1, it is important to be aware of potential off-target activities. For instance, Necrostatin-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO).[5] When interpreting results, especially those related to inflammation and immune responses, it is advisable to consider the possibility of off-target effects and include appropriate controls.
Data Presentation
The following table summarizes typical experimental parameters for the well-characterized RIPK1 inhibitor, Necrostatin-1 (Nec-1), which can serve as a starting point for optimizing this compound treatment protocols. Note: This data is for Nec-1/Nec-1s and should be used as a guideline. Optimal conditions for this compound must be determined empirically for each cell type.
| Cell Line | Necroptosis Inducer(s) | Nec-1/Nec-1s Concentration | Treatment Duration | Reference |
| HT-29 (Human colon adenocarcinoma) | TNF-α (20 ng/mL) + SMAC mimetic (250 nM) + z-VAD-FMK (10.5 µM) | 30 µM | 24 hours | [1][6] |
| L929 (Mouse fibrosarcoma) | TNF-α (1000 IU/ml) | 10-30 µM | 6 hours | [4] |
| Jurkat (Human T-lymphocyte) | TNF-α (100 ng/mL) + z-VAD-FMK (20 µM) | 60 µM | Not Specified | [7] |
| MOC1 (Mouse oral squamous carcinoma) | TNF-α (20 ng/mL) + LCL161 (1 µM) + zVAD-FMK (20 µM) | 30 µM | 24 hours | [3] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a general method for inducing necroptosis in susceptible cell lines.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., BV6 or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Preparation of Inducers: Prepare stock solutions of TNF-α, SMAC mimetic, and z-VAD-FMK in appropriate solvents (e.g., sterile water for TNF-α, DMSO for SMAC mimetic and z-VAD-FMK).
-
Necroptosis Induction:
-
Incubation: Incubate the cells for a predetermined duration (typically 6-24 hours), which should be optimized for your specific cell line.[1]
-
Assessment of Cell Death: Proceed with a cell viability or cell death assay (e.g., LDH release assay, Propidium Iodide staining).
Protocol 2: this compound Treatment and Inhibition of Necroptosis
This protocol outlines the steps for treating cells with this compound to inhibit induced necroptosis.
Materials:
-
Cells with induced necroptosis (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. Prepare a series of dilutions for a dose-response experiment.
-
This compound Pre-treatment:
-
Gently remove the medium from the seeded cells.
-
Add the medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubate the cells for a pre-treatment period of 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (prepared as in Protocol 1) directly to the wells containing this compound.
-
Incubation: Incubate the plate for the same duration as determined in Protocol 1 for necroptosis induction.
-
Assessment of Inhibition: Quantify cell viability or cell death using an appropriate assay and compare the results of this compound-treated cells to the vehicle-treated control to determine the extent of necroptosis inhibition.
Mandatory Visualization
Signaling Pathway
Caption: Simplified signaling pathway of TNF-α induced necroptosis and points of inhibition.
Experimental Workflow
Caption: General experimental workflow for a necroptosis inhibition assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting necroptosis inhibition experiments.
References
- 1. neb.com [neb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nec-3a Cytotoxicity in Experimental Settings
Welcome to the technical support center for researchers utilizing Nec-3a, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and a key tool in the study of necroptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential cytotoxicity associated with high concentrations of this compound, ensuring the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1. It binds to an allosteric pocket on the RIPK1 kinase domain, stabilizing it in an inactive conformation. This prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase, the core components of the necrosome complex that executes necroptotic cell death.
Q2: Why am I observing cytotoxicity at high concentrations of this compound?
A2: High concentrations of small molecule inhibitors like this compound can lead to off-target effects, resulting in cytotoxicity that is independent of its intended inhibitory effect on RIPK1. While specific off-target interactions for this compound are not as extensively characterized as for its analog Necrostatin-1 (Nec-1), potential mechanisms for cytotoxicity at high concentrations include:
-
Inhibition of other kinases: Due to structural similarities in the ATP-binding pockets of kinases, high concentrations of this compound may inhibit other kinases essential for cell survival and proliferation.
-
Disruption of mitochondrial function: Some necrostatins have been shown to affect mitochondrial health and morphology. This can lead to a decrease in cellular ATP production and the release of pro-apoptotic factors.
-
Induction of other cell death pathways: In some cellular contexts, blocking necroptosis can shift the cell death modality towards apoptosis. High concentrations of the inhibitor might exacerbate this effect or trigger other regulated cell death pathways.
-
Inhibition of other enzymes: Nec-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[1][2] It is possible that this compound shares this or other off-target activities at high concentrations.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits necroptosis without causing significant cytotoxicity. As a starting point, concentrations in the range of 1-10 µM are often effective for RIPK1 inhibition. However, you must validate the optimal concentration for your specific system.
Q4: How can I differentiate between on-target necroptosis inhibition and off-target cytotoxicity?
A4: To confirm that the observed effects are due to the specific inhibition of RIPK1-mediated necroptosis and not off-target cytotoxicity, consider the following control experiments:
-
Use a structurally unrelated RIPK1 inhibitor: If another selective RIPK1 inhibitor with a different chemical structure produces the same phenotype at concentrations that achieve similar levels of RIPK1 inhibition, the effect is more likely to be on-target.
-
Genetic knockdown or knockout of RIPK1: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of RIPK1. If the protective effect of this compound is lost in these cells, it confirms that the effect is on-target.
-
Use an inactive analog as a negative control (with caution): While an inactive analog of this compound would be an ideal negative control, it's important to note that for Nec-1, its inactive analog (Nec-1i) has been shown to retain some activity at higher concentrations.[3][4] Therefore, any inactive analog of this compound should be carefully validated for its lack of activity at the concentrations used.
Troubleshooting Guides
Issue 1: High background cell death in this compound treated control groups (not stimulated for necroptosis).
| Possible Cause | Recommended Solution |
| This compound concentration is too high, causing off-target cytotoxicity. | Perform a dose-response curve: Determine the IC50 for cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Compare this to the EC50 for necroptosis inhibition. Select a concentration that effectively inhibits necroptosis with minimal impact on cell viability. |
| Solvent (e.g., DMSO) toxicity. | Test vehicle toxicity: Run a control with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to ensure it is not causing cell death. Keep the final DMSO concentration below 0.1%. |
| Suboptimal cell culture conditions. | Optimize cell culture: Ensure cells are healthy, within a low passage number, and not overly confluent. Use appropriate media and supplements. |
Issue 2: Inconsistent results or lack of necroptosis inhibition with this compound.
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | Optimize concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting necroptosis in your specific cell line and with your chosen stimulus. |
| Degradation of this compound. | Proper storage and handling: Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Cell line is not susceptible to necroptosis. | Verify necroptosis pathway components: Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line via Western blot.[5] Consider using a cell line known to be responsive to necroptosis as a positive control (e.g., HT-29, L929). |
| Ineffective necroptosis induction. | Optimize induction protocol: Titrate the concentration of your necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetics, z-VAD-FMK) and optimize the incubation time for your specific cell line. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for necrostatin compounds. Note that specific values for this compound may vary and should be empirically determined.
| Compound | On-Target Activity (RIPK1 Inhibition EC50) | Reported Cytotoxic Concentrations |
| Necrostatin-1 (Nec-1) | 0.18 - 0.49 µM | > 20 µM (can inhibit T-cell proliferation) |
| Necrostatin-1s (Nec-1s) | 50 nM | Generally less toxic than Nec-1 |
| This compound | ~0.44 µM (IC50 for RIPK1) | Must be determined experimentally for each cell line. |
Data compiled from multiple sources. Values are cell-type dependent.
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration range where this compound effectively inhibits necroptosis with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Titration: Prepare a serial dilution of this compound in cell culture medium. A typical starting range would be from 0.1 µM to 100 µM.
-
Treatment Groups:
-
Group 1 (Cytotoxicity): Treat cells with the serial dilutions of this compound alone.
-
Group 2 (Necroptosis Inhibition): Pre-treat cells with the serial dilutions of this compound for 1-2 hours, followed by the addition of your necroptosis-inducing stimulus (e.g., TNF-α + SMAC mimetic + z-VAD-FMK).
-
Controls: Include untreated cells, cells treated with the vehicle (e.g., DMSO) alone, and cells treated with the necroptosis stimulus alone.
-
-
Incubation: Incubate the plate for a predetermined time, sufficient to induce necroptosis (typically 6-24 hours).
-
Cell Viability Assay: Assess cell viability in all wells using a suitable method, such as an MTT or CellTiter-Glo assay.
-
Data Analysis:
-
For Group 1, calculate the percentage of cytotoxicity for each this compound concentration compared to the vehicle control. Determine the IC50 for cytotoxicity.
-
For Group 2, calculate the percentage of cell viability for each this compound concentration in the presence of the necroptosis stimulus. Determine the EC50 for necroptosis inhibition.
-
Optimal Concentration: Select a concentration of this compound that provides maximal necroptosis inhibition with minimal cytotoxicity (ideally, a concentration well below the cytotoxic IC50).
-
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL) to Confirm Necroptosis Inhibition
Objective: To confirm that this compound is inhibiting the necroptosis pathway by preventing the phosphorylation of MLKL.
Methodology:
-
Cell Treatment: Plate cells in a larger format (e.g., 6-well plate) and treat with your optimal concentration of this compound (determined in Protocol 1) for 1-2 hours before inducing necroptosis. Include appropriate controls.
-
Protein Extraction: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (pMLKL).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Loading Control: Strip and re-probe the membrane with an antibody for total MLKL or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Analysis: A decrease in the pMLKL signal in the this compound treated samples compared to the necroptosis-induced control confirms on-target inhibition.
Visualizing Key Pathways and Workflows
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nec-3a Incubation Time for Necroptosis Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Nec-3a incubation time in necroptosis inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of necroptosis and the role of this compound?
A1: Necroptosis is a regulated form of necrosis, or inflammatory cell death.[1] It is typically activated when apoptosis is inhibited. The core signaling pathway involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome.[2] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which translocates to the plasma membrane, causing membrane rupture and cell death.[1] this compound is a member of the Nec-3 series of necroptosis inhibitors, which are designed to target key components of this pathway, although its precise molecular target may require further investigation.[3]
Q2: What is a standard method to induce necroptosis in cell culture?
A2: A widely used method to induce necroptosis in vitro is the combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (which inhibits cellular Inhibitors of Apoptosis Proteins), and a pan-caspase inhibitor like Z-VAD-FMK.[1][4] This cocktail, often abbreviated as TSZ, effectively shunts the cell death signaling from apoptosis towards necroptosis.[1]
Q3: What is a typical starting point for this compound concentration and incubation time?
A3: While the optimal concentration and incubation time are highly cell-type dependent and require empirical determination, a common starting point for many necroptosis inhibitors is a pre-incubation period of 1-2 hours with the inhibitor before adding the necroptosis-inducing stimulus.[1] The total incubation time with the stimulus can range from 6 to 24 hours.[1][4] For this compound, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How can I determine the optimal incubation time for this compound?
A4: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed, effective concentration of this compound and the necroptosis-inducing cocktail, and then assessing cell viability and necroptosis markers at various time points (e.g., 2, 4, 6, 8, 12, 18, and 24 hours). This will help identify the time point at which this compound provides maximal protection.
Q5: What are the key readouts to measure the effectiveness of this compound?
A5: The effectiveness of this compound can be assessed using several methods:
-
Cell Viability Assays: Assays like CellTiter-Glo® or MTT can quantify the number of viable cells.
-
Cytotoxicity Assays: Measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a common method to quantify cell death and membrane rupture.
-
Microscopy: Staining with membrane-impermeable dyes like propidium (B1200493) iodide (PI) or 7-AAD allows for the visualization and quantification of dead cells.
-
Western Blotting: Detecting the phosphorylation of key signaling proteins like RIPK1, RIPK3, and MLKL can provide mechanistic insights into the inhibitory action of this compound.
Experimental Protocols
Protocol: Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal pre-incubation and total incubation time for this compound in a specific cell line.
Materials:
-
Your cell line of interest (e.g., HT-29, L929, Jurkat)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Necroptosis-inducing agents: TNF-α, Smac mimetic, Z-VAD-FMK
-
Cell viability or cytotoxicity assay reagents (e.g., LDH assay kit)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Pre-incubation Time Course:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the this compound dilutions to the designated wells at different time points before the addition of the necroptosis inducers (e.g., 4h, 2h, 1h, 30min, and 0min before induction).
-
Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
-
Induction of Necroptosis:
-
Prepare a 2X concentrated necroptosis-inducing cocktail (e.g., 40 ng/mL TNF-α, 2 µM Smac mimetic, 40 µM Z-VAD-FMK).
-
At time zero, add an equal volume of the 2X induction cocktail to all wells except the untreated control wells.
-
-
Endpoint Incubation:
-
Incubate the plate for a predetermined time (e.g., 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal endpoint incubation time should be determined in a preliminary experiment by observing the time required to achieve significant cell death in the induced, no-inhibitor control group.
-
-
Assessment of Necroptosis Inhibition:
-
At the end of the incubation period, measure cell death using a cytotoxicity assay (e.g., LDH release) or a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of necroptosis inhibition for each this compound concentration and pre-incubation time relative to the induced, no-inhibitor control.
-
Plot the results to determine the optimal pre-incubation time that yields the highest inhibition.
-
Data Presentation
Table 1: Example Data Table for this compound Pre-incubation Time Optimization
| Pre-incubation Time | This compound Concentration (µM) | % Cell Death (e.g., LDH release) | % Inhibition |
| 4 hours | 0 (Vehicle) | 85.2 ± 4.1 | 0 |
| 0.1 | 62.5 ± 3.5 | 26.6 | |
| 1 | 35.8 ± 2.9 | 58.0 | |
| 10 | 15.1 ± 1.8 | 82.3 | |
| 2 hours | 0 (Vehicle) | 86.1 ± 3.8 | 0 |
| 0.1 | 55.3 ± 4.2 | 35.8 | |
| 1 | 28.9 ± 2.5 | 66.4 | |
| 10 | 12.4 ± 1.5 | 85.6 | |
| 1 hour | 0 (Vehicle) | 84.7 ± 4.5 | 0 |
| 0.1 | 68.9 ± 3.9 | 18.7 | |
| 1 | 42.1 ± 3.1 | 50.3 | |
| 10 | 20.3 ± 2.2 | 76.0 | |
| Untreated Control | 0 | 5.3 ± 0.8 | - |
Note: This table presents hypothetical data. Users should replace it with their experimental results.
Table 2: Example Data Table for this compound Total Incubation Time-Course
| Total Incubation Time | This compound Concentration (µM) | % Cell Viability |
| 4 hours | 0 (Vehicle) | 75.6 ± 5.2 |
| 1 | 88.3 ± 4.1 | |
| 8 hours | 0 (Vehicle) | 42.1 ± 3.8 |
| 1 | 79.5 ± 3.5 | |
| 12 hours | 0 (Vehicle) | 25.4 ± 2.9 |
| 1 | 72.8 ± 4.0 | |
| 24 hours | 0 (Vehicle) | 10.2 ± 1.5 |
| 1 | 65.1 ± 3.7 | |
| Untreated Control | 0 | 98.7 ± 1.2 |
Note: This table presents hypothetical data. Users should replace it with their experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background cell death in untreated controls | Cell line is unhealthy or contaminated. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Regularly test for mycoplasma contamination. |
| Serum quality is poor or variable. | Test different batches of serum to find one that supports healthy cell growth with minimal background death. | |
| Inconsistent necroptosis induction | Reagents (TNF-α, Smac mimetic, Z-VAD-FMK) have degraded. | Aliquot and store reagents at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Cell density is not optimal. | Optimize cell seeding density to ensure cells are in a responsive state. | |
| This compound shows no inhibitory effect | Concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is not optimal. | Perform a time-course experiment to determine the optimal pre-incubation and total incubation times. | |
| This compound is not stable in the culture medium. | Check the stability of this compound under your experimental conditions. Consider more frequent media changes with fresh inhibitor. | |
| This compound shows cytotoxicity | Concentration of this compound is too high. | Perform a dose-response experiment to determine the cytotoxic concentration and establish a therapeutic window. |
| The solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5%). |
Visualizations
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for necroptosis inhibition experiments.
References
challenges in delivering Nec-3a in vivo and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Nec-3a, a RIPK1 inhibitor and analogue of Necrostatin-3. Given the limited direct in vivo data for this compound, much of the guidance is extrapolated from studies on the well-characterized RIPK1 inhibitors, Necrostatin-1 (B1678002) (Nec-1) and its more stable and specific analogue, Necrostatin-1s (Nec-1s).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a necrostatin-3 analogue that functions as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC50 of 0.44 μM.[1][2] By inhibiting the autophosphorylation of RIPK1's kinase domain, this compound blocks the necroptosis signaling pathway, a form of programmed cell death.[1][2]
Q2: What are the main challenges associated with the in vivo delivery of necrostatin compounds like this compound?
A2: Based on data from its analogue Nec-1, the primary challenges include:
-
Poor Metabolic Stability: Nec-1 has a very short half-life in vivo (less than 5 minutes in mouse liver microsomes), which can limit its therapeutic efficacy.
-
Off-Target Effects: Nec-1 is known to inhibit indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme. This can confound experimental results, especially in studies related to inflammation and immunology.[3][4]
-
Low Aqueous Solubility: Necrostatins are generally hydrophobic, making them difficult to dissolve in aqueous solutions for in vivo administration.
-
Paradoxical Effects at Low Doses: Low doses of Nec-1 and its inactive analogue, Nec-1i, have been reported to paradoxically sensitize mice to TNF-induced mortality.[4][5]
Q3: Are there more stable or specific alternatives to Nec-1 and potentially this compound for in vivo studies?
Q4: How can I prepare this compound and its analogues for in vivo administration?
A4: Due to their low aqueous solubility, necrostatins are typically first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then further diluted in a vehicle suitable for injection.[1] For in vivo use, a common formulation involves dissolving the compound in DMSO and then mixing it with other components like PEG300, Tween80, or corn oil to create a suspension or emulsion suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection.[1][6] It is crucial to prepare these solutions fresh before each use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Potential Solutions |
| Inconsistent or no efficacy in vivo. | Poor bioavailability/rapid metabolism: this compound, similar to Nec-1, may be rapidly cleared from circulation. | 1. Optimize Dosing Regimen: Increase the frequency of administration or consider continuous infusion if feasible. 2. Switch to a More Stable Analogue: Use Nec-1s, which has improved in vivo stability.[7] 3. Change Administration Route: Intravenous (i.v.) administration may provide higher initial plasma concentrations compared to intraperitoneal (i.p.) or oral (p.o.) routes. |
| Suboptimal formulation: The compound may be precipitating out of solution upon injection. | 1. Adjust Vehicle Composition: Experiment with different ratios of DMSO, PEG300, Tween80, and saline or water to improve solubility and stability of the formulation.[1][6] 2. Sonication: Briefly sonicate the final formulation to ensure a homogenous suspension before injection. 3. Visual Inspection: Always visually inspect the solution for any precipitation before administration. | |
| Observed effects may be due to off-target activity. | IDO Inhibition: If using a Nec-1 analogue with potential IDO inhibitory activity, the observed phenotype might not be solely due to RIPK1 inhibition. | 1. Use a Specific Inhibitor: Switch to Nec-1s, which does not inhibit IDO.[3][4][5] 2. Include Proper Controls: Use the inactive analogue, Nec-1i, as a control. However, be aware that at high concentrations, Nec-1i can still show some activity in mice.[4][5] 3. Genetic Knockout/Knockdown: Validate findings using RIPK1 knockout or knockdown animal models if available. |
| Toxicity or adverse effects observed in animals. | High dose of the compound or vehicle: Both the inhibitor and the solvent (e.g., DMSO) can be toxic at high concentrations. | 1. Dose-Response Study: Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity. 2. Reduce Vehicle Concentration: Minimize the percentage of DMSO or other organic solvents in the final injection volume.[8][9][10] 3. Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or other adverse effects. |
| Paradoxical sensitization to the disease model. | Low-dose effect of certain necrostatins: Low doses of Nec-1 and Nec-1i have been shown to worsen outcomes in some models.[4][5] | 1. Adjust Dose: Increase the dose to a known effective and non-toxic range. 2. Switch to Nec-1s: Nec-1s has been shown to lack this paradoxical sensitizing effect.[4][5][6] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related RIPK1 Inhibitors
| Compound | Target | IC50 (μM) | Cell Line | Assay Conditions |
| This compound | RIPK1 | 0.44 | - | Autophosphorylation activity of RIPK1 kinase domain |
| Nec-1 | RIPK1 | 0.49 | FADD-deficient Jurkat cells | TNF-α-induced necroptosis |
| Nec-1s | RIPK1 | 0.05 | FADD-deficient Jurkat cells | TNF-α-induced necroptosis |
Data for this compound from MCE and MedchemExpress.[1][2] Data for Nec-1 and Nec-1s is for comparative purposes.
Table 2: Pharmacokinetic Parameters of Necrostatin-1 in Rats
| Administration Route | Dose (mg/kg) | Cmax (μg/L) | t1/2 (hours) | Absolute Bioavailability (%) |
| Intravenous (i.v.) | 5 | 1733 | 1.8 | - |
| Oral (p.o.) | 5 | 648 | 1.2 | 54.8 |
Data from Geng et al. (2017).[11] This data for Nec-1 provides an estimate of the pharmacokinetic profile that might be expected for its analogues.
Experimental Protocols & Methodologies
General Protocol for In Vivo Administration of Necrostatins in Mice:
-
Preparation of Stock Solution:
-
Dissolve this compound (or its analogues) in 100% DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL).[12] Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution for Injection (Example Formulations):
-
For Intraperitoneal (i.p.) Injection:
-
A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio might be 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.
-
Alternatively, for some compounds, a suspension in corn oil can be prepared.[1]
-
-
For Intravenous (i.v.) Injection:
-
A formulation may consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6]
-
-
Important: The final concentration of DMSO should be kept as low as possible to minimize toxicity. The solution should be prepared fresh before each injection.
-
-
Administration:
-
Administer the prepared solution to the animals via the chosen route (e.g., i.p. or i.v.).
-
The volume of injection should be appropriate for the size of the animal (e.g., for mice, typically 100-200 μL).
-
Dosing regimens can vary widely depending on the experimental model and the specific compound used, ranging from a single dose to multiple doses per day. For example, in a mouse model of abdominal aortic aneurysm, Nec-1 was administered daily at 3.2 mg/kg/day via intraperitoneal injection.[7] In a model of systemic inflammatory response syndrome, Nec-1s was given as a single intravenous dose of 6 mg/kg.[3]
-
Measuring In Vivo Efficacy:
-
Assessment of Target Engagement:
-
Collect tissue samples at various time points after administration.
-
Analyze the phosphorylation status of RIPK1 and its downstream targets (e.g., RIPK3, MLKL) by Western blot or immunohistochemistry to confirm target engagement.
-
-
Evaluation of Therapeutic Outcomes:
-
Monitor relevant physiological and behavioral parameters specific to the disease model (e.g., tumor size, inflammatory markers, neurological scores, survival rate).
-
Perform histological analysis of tissues to assess changes in pathology.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Quantifying Nec-3a's Inhibitory Effect
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine methods for quantifying the inhibitory effect of Nec-3a, a known RIPK1 inhibitor, on necroptosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream regulator of the necroptosis pathway.[1] By inhibiting the kinase activity of RIPK1, this compound blocks the formation of the necrosome, a signaling complex essential for the induction of necroptotic cell death.[1][2] This inhibition prevents the subsequent phosphorylation and activation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), the downstream effectors of necroptosis.
Q2: What is the typical experimental setup to induce necroptosis in cell culture for testing this compound's effect?
A widely used method to induce necroptosis in vitro involves treating cells with a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor like Z-VAD-FMK (often abbreviated as TSZ).[2][3] TNF-α initiates the extrinsic cell death pathway, the Smac mimetic inhibits cellular Inhibitor of Apoptosis Proteins (cIAPs) to prevent apoptosis, and Z-VAD-FMK blocks caspase activity, thereby shunting the signaling cascade towards necroptosis.[3] To test this compound's effect, cells are typically pre-treated with varying concentrations of this compound before the addition of the necroptosis-inducing cocktail.
Q3: What are the primary methods to quantify the inhibitory effect of this compound on necroptosis?
The inhibitory effect of this compound can be quantified using several methods:
-
Cell Viability Assays: These assays measure the percentage of viable cells after treatment. Common examples include ATP measurement assays (e.g., CellTiter-Glo®) and lactate (B86563) dehydrogenase (LDH) release assays.[3]
-
Microscopy: Visualization of cell morphology changes, such as cell swelling and membrane rupture, can provide a qualitative assessment of necroptosis inhibition. Dyes like propidium (B1200493) iodide can be used to identify cells with compromised membrane integrity.[3][4]
-
Western Blotting: This technique is used to measure the phosphorylation status of key necroptosis proteins, such as p-RIPK1, p-RIPK3, and p-MLKL, to confirm pathway inhibition.[3]
Q4: How is the IC50 value of this compound determined?
The half-maximal inhibitory concentration (IC50) is determined by performing a dose-response experiment. Cells are treated with a range of this compound concentrations followed by the induction of necroptosis. Cell viability is then measured for each concentration. The percentage of viability is plotted against the log of the this compound concentration, and a sigmoidal curve is fitted to the data. The IC50 is the concentration of this compound that results in 50% inhibition of necroptotic cell death.[5]
Troubleshooting Guides
Cell Viability Assays (ATP/LDH)
| Issue | Possible Cause | Troubleshooting Steps |
| High background cell death in untreated controls | Cell culture stress (e.g., over-confluency, high passage number).[3] | Use healthy, low-passage cells and ensure optimal culture conditions.[3] |
| Reagent toxicity (e.g., DMSO vehicle).[3] | Test the toxicity of the vehicle at the concentrations used and lower if necessary.[3] | |
| Contamination (e.g., mycoplasma).[4] | Regularly check for and treat any contamination.[4] | |
| Inconsistent results between replicates | Uneven cell seeding.[4] | Ensure a homogenous cell suspension and use calibrated pipettes for accurate seeding. |
| Edge effects in multi-well plates.[4] | Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or water instead.[4] | |
| Pipetting errors.[6] | Use a multichannel pipette for adding reagents to minimize variability. | |
| No significant cell death observed after induction | Low expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in the cell line.[3] | Verify protein expression by Western blot. Consider using a different cell line known to be responsive to necroptosis induction (e.g., HT-29, L929).[2] |
| Inactive necroptosis-inducing reagents.[3] | Check the expiration dates and storage conditions of TNF-α, Smac mimetic, and Z-VAD-FMK. Prepare fresh stock solutions. | |
| Incorrect timing of treatment.[3] | Optimize the incubation time for both this compound pre-treatment and the necroptosis stimulus. | |
| This compound shows no inhibitory effect | This compound degradation. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.[5] |
| Incorrect concentration of this compound. | Verify the stock solution concentration and ensure accurate serial dilutions. | |
| Cell line is not dependent on RIPK1 for necroptosis. | Confirm the necroptosis pathway in your cell line. Some cell lines may have alternative necroptotic pathways that are not inhibited by RIPK1 inhibitors. |
Western Blotting
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak signal for phosphorylated proteins (p-RIPK1, p-MLKL) | Low protein expression.[7] | Increase the total protein load per lane (at least 20-30 µg for whole-cell extracts).[7] |
| Inefficient cell lysis or protein degradation.[7] | Use a lysis buffer containing protease and phosphatase inhibitors.[7] | |
| Suboptimal antibody concentration or incubation time. | Optimize the primary and secondary antibody concentrations and incubation times. | |
| Incorrect timing of cell harvest. | Perform a time-course experiment to determine the peak of protein phosphorylation after necroptosis induction. | |
| High background on the blot | Insufficient blocking. | Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Inconsistent loading between lanes | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading. |
| Pipetting errors during sample loading. | Use calibrated pipettes and load samples carefully. | |
| Action: | Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to correct for loading inaccuracies.[8] |
Experimental Protocols
Protocol 1: Induction of Necroptosis and Inhibition by this compound
-
Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare the necroptosis-inducing cocktail containing TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and Z-VAD-FMK (e.g., 20 µM). Add the cocktail to the wells containing this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.
-
Assessment: Proceed with cell viability assays or cell lysis for Western blotting.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.[9]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[9]
-
Measurement: Measure the absorbance at the specified wavelength using a plate reader.
-
Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
Protocol 3: Western Blot for Phosphorylated MLKL (p-MLKL)
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal.
-
Re-probing: The membrane can be stripped and re-probed for total MLKL and a loading control like β-actin for normalization.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for quantifying this compound's inhibitory effect.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Nec-3a and Nec-1 in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nec-3a and Necrostatin-1 Performance with Supporting Experimental Data and Methodologies
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemia-reperfusion injury. The discovery of small molecule inhibitors targeting the core machinery of necroptosis has provided invaluable tools for dissecting this cell death pathway and offers potential therapeutic avenues. Among the most widely studied inhibitors are Necrostatin-1 (Nec-1) and its analogues. This guide provides a detailed comparison of this compound and Nec-1, two inhibitors of the key necroptosis-regulating kinase, RIPK1.
Mechanism of Action: Targeting the Gatekeeper of Necroptosis
Both this compound and Necrostatin-1 exert their inhibitory effects by targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a central node in the necroptosis signaling cascade. Under conditions where apoptosis is inhibited, the activation of death receptors like TNFR1 leads to the formation of a signaling complex that includes RIPK1. The kinase activity of RIPK1 is essential for the subsequent recruitment and activation of RIPK3, which in turn phosphorylates and activates the pseudokinase MLKL, the ultimate executioner of necroptosis.
Necrostatin-1 (Nec-1) is an allosteric inhibitor of RIPK1. It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation[1]. This prevents the autophosphorylation of RIPK1 and the subsequent downstream signaling events that lead to the formation of the necrosome, a complex of RIPK1 and RIPK3, and ultimately, cell death.
This compound , an analogue of Necrostatin-3, also functions as a RIPK1 inhibitor by targeting its kinase activity. It has been shown to inhibit the autophosphorylation of the RIPK1 kinase domain[2].
Quantitative Comparison of Inhibitory Activity
Direct, head-to-head comparative studies of this compound and Nec-1 under identical experimental conditions are limited in the published literature. The following table summarizes the available quantitative data on their inhibitory efficacy from different sources. Researchers should interpret these values with caution due to potential variations in experimental setups.
| Inhibitor | Target | IC50 (RIPK1 Kinase Inhibition) | EC50 (Cell-based Necroptosis Inhibition) | Key Off-Target Effects | References |
| This compound | RIPK1 | 0.44 µM | Not explicitly reported | Not extensively characterized | [2] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~0.32 µM | ~0.49 µM | Indoleamine 2,3-dioxygenase (IDO) | [3] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Not explicitly reported | ~0.05 µM | None reported | [3] |
Note on Necrostatin-1s (Nec-1s): Nec-1s is a more stable and specific analogue of Nec-1 that lacks the off-target effect on IDO, making it a preferred tool for in vivo studies and for dissecting the specific role of RIPK1 in necroptosis[3].
Experimental Protocols for Comparative Analysis
To facilitate a direct and rigorous comparison of this compound and Nec-1, we provide detailed methodologies for key experiments.
Cell-Based Necroptosis Inhibition Assay
This assay determines the potency of the inhibitors in a cellular context.
Objective: To measure the concentration-dependent inhibition of necroptosis by this compound and Nec-1.
Cell Line: A cell line susceptible to necroptosis, such as human HT-29 colon adenocarcinoma cells or murine L929 fibrosarcoma cells.
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound and Nec-1
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Nec-1 in complete medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Add a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells to induce necroptosis.
-
Incubation: Incubate the plate for 18-24 hours.
-
Cell Viability Measurement: Measure cell viability using a luminescent ATP-based assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control (0% viability) and the untreated control (100% viability). Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the EC50 value for each compound.
Western Blot Analysis of Necroptosis Signaling
This method assesses the ability of the inhibitors to block the phosphorylation of key necroptosis signaling proteins.
Objective: To detect the inhibition of RIPK1, RIPK3, and MLKL phosphorylation.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitors and necroptosis inducers as described in the cell-based assay protocol.
-
Cell Lysis: After the desired incubation time (e.g., 4-8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-RIPK1 (Ser166), phospho-RIPK3 (Ser227), and phospho-MLKL (Ser358). Also, probe for total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
In Vitro RIPK1 Kinase Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of RIPK1.
Objective: To determine the IC50 values of this compound and Nec-1 for RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1
-
Kinase assay buffer
-
ATP
-
A suitable substrate (e.g., Myelin Basic Protein, MBP)
-
This compound and Nec-1
-
A detection system (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant RIPK1 enzyme, the substrate, and serial dilutions of the inhibitors in the kinase assay buffer.
-
Kinase Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow Visualization
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and Necrostatin-1 are valuable chemical probes for studying the role of RIPK1 in necroptosis. While Nec-1 is more extensively characterized, it is important for researchers to be aware of its off-target inhibition of IDO. The more specific analogue, Nec-1s, is often a better choice for elucidating the precise functions of RIPK1. The available data suggests that this compound has a similar potency to Nec-1 in inhibiting RIPK1 kinase activity. However, a comprehensive understanding of its specificity and cellular efficacy requires direct comparative studies. The experimental protocols provided in this guide offer a framework for researchers to conduct their own rigorous comparisons, enabling an informed selection of the most appropriate inhibitor for their specific research questions in the dynamic field of necroptosis.
References
Comparative Analysis of Nec-3a and Other Necrostatins: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Nec-3a and other necrostatins for researchers, scientists, and drug development professionals. Necrostatins are a class of small molecule inhibitors that target Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of regulated necrotic cell death implicated in a variety of inflammatory and degenerative diseases. This document offers a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for specific research applications.
Executive Summary
Necrostatins are invaluable tools for studying the role of necroptosis in various pathological conditions. This guide focuses on a comparative analysis of this compound against other well-characterized necrostatins, particularly Necrostatin-1 (Nec-1) and its more stable and specific analog, Necrostatin-1s (Nec-1s). The comparison covers their mechanism of action, potency, and selectivity, with a focus on providing researchers with the necessary information to make informed decisions for their experimental designs.
Mechanism of Action of Necrostatins
Necrostatins function as allosteric inhibitors of RIPK1 kinase activity.[1] By binding to a hydrophobic pocket in the kinase domain, they lock RIPK1 in an inactive conformation, thereby preventing the downstream signaling cascade that leads to necroptosis.[1][2] This inhibition of RIPK1 autophosphorylation is a critical step in blocking the formation of the necrosome, a protein complex essential for the execution of necroptotic cell death.[3]
Quantitative Comparison of Necrostatin Potency
The potency of necrostatins is typically evaluated by their half-maximal inhibitory concentration (IC50) in biochemical assays or their half-maximal effective concentration (EC50) in cellular necroptosis assays. The following table summarizes the reported potencies of this compound, Nec-1, and Nec-1s.
| Inhibitor | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | RIPK1 | Biochemical | 0.44 | [4] |
| Nec-1 | RIPK1 | Cellular (Necroptosis) | ~0.49 | [5] |
| RIPK1 | Biochemical | 0.182 | N/A | |
| Nec-1s | RIPK1 | Biochemical | 0.21 | [3] |
| RIPK1 | Cellular (Necroptosis) | 0.05 | [6] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions.
Selectivity and Off-Target Effects
An ideal inhibitor should exhibit high selectivity for its intended target to minimize confounding experimental results.
-
Necrostatin-1 (Nec-1) , while a potent RIPK1 inhibitor, has been shown to have a significant off-target effect by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[3] This lack of specificity can complicate the interpretation of data from in vivo studies.
-
Necrostatin-1s (Nec-1s) was developed as a more stable and specific analog of Nec-1. It does not inhibit IDO, making it a superior choice for in vivo experiments where target specificity is crucial.[3]
-
This compound : Currently, there is a lack of publicly available information regarding the comprehensive selectivity profile and potential off-target effects of this compound. Further studies are required to fully characterize its specificity against a broad panel of kinases and other potential targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the efficacy of necrostatins.
RIPK1 Kinase Activity Assay (In Vitro)
This assay biochemically measures the ability of a compound to inhibit the kinase activity of purified RIPK1.
Principle: The assay quantifies the amount of ADP produced from ATP during the kinase reaction. This is often achieved using a coupled enzyme system that converts ADP to a detectable signal (e.g., light or fluorescence).
General Protocol:
-
Reagents: Purified recombinant RIPK1 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., myelin basic protein).
-
Procedure: a. The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the RIPK1 enzyme in the kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of ADP produced is measured using a detection reagent.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Necroptosis Assay (In Vitro)
This assay assesses the ability of a compound to protect cells from induced necroptosis.
Principle: Necroptosis is induced in a susceptible cell line, and cell viability is measured in the presence and absence of the inhibitor.
General Protocol:
-
Cell Line: A cell line susceptible to necroptosis, such as human HT-29 colon cancer cells or murine L929 fibrosarcoma cells, is used.
-
Procedure: a. Cells are seeded in a multi-well plate and allowed to adhere. b. Cells are pre-treated with the inhibitor (e.g., this compound) at various concentrations for a specific duration. c. Necroptosis is induced by treating the cells with a combination of a stimulus (e.g., TNF-α) and a pan-caspase inhibitor (e.g., z-VAD-FMK). The caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis. d. After a defined incubation period, cell viability is assessed using a suitable method, such as an MTT assay or a lactate (B86563) dehydrogenase (LDH) release assay.
-
Data Analysis: The EC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
Visualizing the Necroptosis Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow.
Caption: Necroptosis signaling pathway initiated by TNFR1.
Caption: A typical experimental workflow for in vitro necrostatin efficacy testing.
Conclusion
The choice of a necrostatin inhibitor should be guided by the specific requirements of the research. Nec-1s stands out for its well-characterized specificity and stability, making it a reliable tool for in vivo studies. Nec-1, while potent, should be used with caution due to its off-target effects on IDO. This compound presents a potent alternative for RIPK1 inhibition; however, the lack of comprehensive data on its selectivity warrants further investigation, particularly for studies where off-target effects could be a confounding factor. This guide provides a foundation for researchers to compare these critical tool compounds and select the most appropriate one to advance their investigations into the role of necroptosis in health and disease.
References
- 1. (PDF) Identification of RIP1 kinase as a specific cellular target of necrostatins. (2008) | Alexei Degterev | 1952 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of RIP1 inhibition by necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthanatos: A redox-dependent cell death pathway in cardiovascular disease and myocardial aging - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of Nec-3a: A Comparative Guide for Researchers
Nec-3a is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. This guide provides a comparative analysis of this compound's on-target effects, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential as a research tool or therapeutic lead.
Unveiling the Mechanism: this compound as a Direct RIPK1 Inhibitor
Biochemical studies have validated the direct inhibitory effect of this compound on the kinase activity of RIPK1. A key study by Xie et al. (2013) determined the half-maximal inhibitory concentration (IC50) of this compound against RIPK1 to be 0.44 μM in an in vitro autophosphorylation assay.[1] This foundational study also elucidated the structural basis of this inhibition, revealing that this compound, an analog of Necrostatin-3, binds to the kinase domain of RIPK1.[2] This binding event stabilizes an inactive conformation of the kinase, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.[2]
Comparative Analysis of RIPK1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / EC50 (μM) | Reference |
| This compound | RIPK1 | In vitro autophosphorylation | 0.44 | [1] |
| Necrostatin-1 (Nec-1) | RIPK1 | In vitro kinase assay | ~0.2-0.5 | [3] |
| Necrostatin-1s (Nec-1s) | RIPK1 | In vitro kinase assay | ~0.05-0.25 | [3] |
| GSK'872 | RIPK3 | In vitro kinase assay | ~0.01 | [4][5] |
Note: The IC50/EC50 values presented are approximate ranges gathered from various sources and should be considered as a general guide. For rigorous comparison, these compounds should be evaluated side-by-side in the same experimental setup.
Kinase Selectivity Profile of this compound
A comprehensive kinase selectivity profile for this compound against a broad panel of human kinases is not currently available in the public domain. Such a profile is essential for assessing the potential for off-target effects, which can have significant implications for both experimental interpretation and therapeutic development. Researchers are encouraged to perform their own selectivity screening to fully characterize the specificity of this compound.
Experimental Protocols
Detailed experimental protocols are provided below for key assays used to validate the on-target effects of RIPK1 inhibitors. While these protocols are based on established methodologies, they may require optimization for specific experimental conditions.
In Vitro RIPK1 Autophosphorylation Assay
This assay biochemically measures the ability of an inhibitor to prevent the autophosphorylation of recombinant RIPK1.
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Test inhibitor (this compound) and controls (e.g., Nec-1s)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase assay buffer.
-
Add a fixed concentration of recombinant RIPK1 to each well of the microplate.
-
Add the serially diluted inhibitor to the wells containing RIPK1 and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing a specific concentration of ATP (often at or near the Km for RIPK1).
-
Incubate the reaction for a set period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Necroptosis Inhibition Assay
This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 colon adenocarcinoma cells, murine L929 fibrosarcoma cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Necroptosis-inducing agents:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
A SMAC mimetic (e.g., Birinapant, LCL161)
-
A pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Test inhibitor (this compound) and controls (e.g., Nec-1s)
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium (B1200493) iodide)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α, a SMAC mimetic, and z-VAD-FMK to the cell culture medium.[6]
-
Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a suitable assay. For luminescence-based assays, add the reagent and measure the signal. For fluorescence-based assays (e.g., propidium iodide staining), use a fluorescence microscope or plate reader.
-
Normalize the viability data to untreated controls and plot against the inhibitor concentration to determine the EC50 value.
Visualizing the RIPK1 Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro RIPK1 kinase inhibition assay.
Caption: Workflow for a cell-based necroptosis inhibition assay.
References
- 1. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis | PLOS One [journals.plos.org]
- 2. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nec-3a and GSK'872 in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrotic cell death, is a critical pathway implicated in a variety of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. The core of the necroptosis signaling cascade is orchestrated by a series of protein kinases, primarily Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). The therapeutic potential of targeting this pathway has led to the development of specific inhibitors. This guide provides a detailed comparison of two such inhibitors: Nec-3a, a RIPK1 inhibitor, and GSK'872, a potent and selective RIPK3 inhibitor.
Mechanism of Action: Targeting Different Kinases in the Necroptosis Pathway
This compound and GSK'872 inhibit necroptosis by targeting distinct key kinases in the signaling cascade.
This compound is an analogue of Necrostatin-3 and functions as a RIPK1 inhibitor .[1] It specifically targets the kinase domain of RIPK1, inhibiting its autophosphorylation activity.[1] By doing so, this compound prevents the initial steps of necrosome formation, a multiprotein complex essential for the propagation of the necroptotic signal.
GSK'872 is a potent and highly selective RIPK3 inhibitor . It binds to the kinase domain of RIPK3, effectively blocking its kinase activity. RIPK3 is a central player in the necroptosis pathway, acting downstream of RIPK1. Its activation and subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein is the pivotal step leading to the execution of necroptotic cell death. GSK'872's inhibition of RIPK3 prevents the phosphorylation of MLKL and the subsequent events leading to cell lysis. It is important to note that at higher concentrations, GSK'872 has been observed to induce apoptosis.
Signaling Pathway Inhibition
The diagram below illustrates the canonical necroptosis signaling pathway and the points of inhibition for this compound and GSK'872.
Caption: Inhibition of the necroptosis pathway by this compound and GSK'872.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and GSK'872 from separate studies. It is important to interpret this data with the understanding that experimental conditions may have varied between studies.
| Inhibitor | Target | Reported IC50 Value | Source |
| This compound | RIPK1 | 0.44 µM (inhibition of RIP1 autophosphorylation) | [1] |
| GSK'872 | RIPK3 | 1.3 nM (kinase activity) | N/A |
| 1.8 nM (binding to kinase domain) | N/A |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the efficacy of necroptosis inhibitors like this compound and GSK'872.
Cell Viability Assay to Determine IC50 Values
This protocol is used to quantify the protective effect of an inhibitor against induced necroptosis.
a. Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
This compound and GSK'872
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
b. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and GSK'872 in cell culture medium.
-
Pre-treat the cells with the different concentrations of the inhibitors or vehicle control (e.g., DMSO) for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, SMAC mimetic, and z-VAD-FMK to the appropriate wells.
-
Incubate the plate for a duration sufficient to induce significant cell death in the control group (typically 18-24 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Record the luminescence signal using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Phosphorylated Kinases
This protocol is used to assess the direct inhibitory effect of the compounds on the phosphorylation of their target kinases and downstream effectors.
a. Materials:
-
Cell line susceptible to necroptosis
-
Necroptosis-inducing agents
-
This compound and GSK'872
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-RIPK1 (S166), RIPK1, p-RIPK3 (S227), RIPK3, p-MLKL (S358), MLKL, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
b. Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound, GSK'872, or vehicle control for 1-2 hours.
-
Induce necroptosis for a shorter duration (e.g., 4-8 hours) to capture the phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Immunoprecipitation of the Necrosome
This protocol is used to determine if the inhibitors prevent the formation of the RIPK1-RIPK3 necrosome complex.
a. Materials:
-
Cell line susceptible to necroptosis
-
Necroptosis-inducing agents
-
This compound and GSK'872
-
Lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
b. Procedure:
-
Treat cells as described for the Western blot analysis.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting for the presence of other necrosome components (e.g., probe for RIPK3 in a RIPK1 immunoprecipitation).
Experimental Workflow Diagram
The following diagram outlines a general workflow for comparing the efficacy of necroptosis inhibitors.
Caption: A general experimental workflow for inhibitor comparison.
References
Comparative Efficacy of Nec-3a in Preclinical Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nec-3a, a potent necroptosis inhibitor, against other relevant compounds in various disease models. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to support informed decisions in preclinical research.
Necroptosis, a form of regulated necrosis, is increasingly implicated in the pathophysiology of a wide range of diseases, including ischemic-reperfusion injury, neurodegenerative disorders, and inflammatory conditions. This has spurred the development of inhibitors targeting key mediators of the necroptotic pathway, primarily Receptor-Interacting Protein Kinase 1 (RIPK1). Among these, the Nec-3 series of compounds has emerged as a promising class of potent and specific RIPK1 inhibitors. This guide focuses on this compound and its comparators, offering a data-driven overview of their performance in relevant disease models.
Comparative In Vitro Potency of Necroptosis Inhibitors
The following table summarizes the in vitro potency of various necroptosis inhibitors, including compounds from the Nec-3 series and the well-characterized Nec-1. The data is primarily derived from cellular assays assessing the inhibition of TNF-α-induced necroptosis in FADD-deficient Jurkat T cells.
| Compound | Target | Assay System | EC50 (µM) | Reference |
| (±)-1 (Parent of Nec-3 series) | RIPK1 | TNF-α-induced necroptosis in FADD-deficient Jurkat T cells | 0.21 | [1] |
| This compound (rel-(3R,3aR)-diastereomer) | RIPK1 | (Data synthesized from related compounds) | Potent | |
| Nec-1 | RIPK1 | TNF-α-induced necroptosis in FADD-deficient Jurkat T cells | 0.49 | [2] |
| Nec-1s | RIPK1 | TNF-α-induced necroptosis in FADD-deficient Jurkat T cells | 0.05 | [2] |
| GSK'772 | RIPK1 | TNF-α-induced necroptosis in HT-29 cells | Potent (nM range) | [3] |
| GSK'872 | RIPK3 | In vitro kinase assay | Potent (nM range) | [4] |
Note: Direct EC50 values for this compound were not explicitly found in the reviewed literature. However, structure-activity relationship (SAR) studies on the Nec-3 series indicate that the (3R,3aR)-rel-diastereomers, to which this compound belongs, are the more active isomers.[2] Further optimization of the Nec-3 series has led to compounds with significantly improved metabolic stability and retained or enhanced potency compared to the parent compound (±)-1.[1]
Performance in Preclinical Disease Models
While direct in vivo comparative studies of this compound across multiple disease models are limited in the public domain, extensive research on the prototypic RIPK1 inhibitor, Nec-1, provides a benchmark for the potential therapeutic applications of this class of compounds.
Ischemic-Reperfusion Injury
Ischemic-reperfusion injury (IRI), a common cause of tissue damage in stroke, myocardial infarction, and organ transplantation, involves a significant necroptotic component.
-
Cerebral Ischemia: In animal models of middle cerebral artery occlusion (MCAO), treatment with Nec-1 has been shown to significantly reduce infarct volume and improve neurological outcomes.[5][6] Nec-1 inhibits the ischemia-induced phosphorylation of RIPK1 and the subsequent activation of the RIPK3/MLKL signaling cascade.[5] The therapeutic window for Nec-1 administration post-ischemia is a critical factor, with earlier administration yielding better protective effects.
-
Renal Ischemia: In murine models of renal IRI, administration of the more specific RIPK1 inhibitor, Nec-1s, before or after the ischemic event, reduced kidney injury markers at 24 hours.[4] Interestingly, both RIPK1 and RIPK3 inhibitors administered at a later time point (days 3-9 post-IRI) reduced the development of kidney fibrosis, suggesting a role for necroptosis in the chronic phase of injury.[4]
Neurodegenerative Diseases
Necroptosis is increasingly recognized as a contributor to neuronal cell death in various neurodegenerative conditions. While specific studies on this compound in these models are not widely available, the neuroprotective potential of RIPK1 inhibition is an active area of research. Animal models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis are being used to investigate the therapeutic efficacy of necroptosis inhibitors.[1]
Traumatic Brain Injury (TBI)
Following traumatic brain injury, a complex cascade of secondary injury mechanisms, including necroptosis, contributes to neuronal loss and functional deficits.
-
In Vivo TBI Models: Administration of Nec-1 in a controlled cortical impact (CCI) mouse model of TBI has been demonstrated to reduce brain tissue damage, improve motor performance, and enhance spatial memory.[7] These protective effects are associated with a reduction in necroptotic cell death and neuroinflammation.[7][8] Nec-1 has also been shown to suppress TBI-induced apoptosis and autophagy, indicating a complex interplay between different cell death pathways.[9]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and experimental evaluation of this compound and other necroptosis inhibitors, the following diagrams are provided.
Caption: The canonical TNF-α-induced necroptosis pathway and the inhibitory action of this compound on RIPK1.
Caption: A generalized workflow for the preclinical evaluation of necroptosis inhibitors like this compound.
Experimental Protocols
RIPK1 Kinase Activity Assay (Biochemical)
This protocol provides a general framework for assessing the direct inhibitory activity of compounds on RIPK1 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified RIPK1 enzyme.
Materials:
-
Recombinant active RIPK1 enzyme
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the RIPK1 enzyme to each well (except for the no-enzyme control).
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP) to all wells.
-
Incubate the reaction for a specified period (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Necroptosis Assay
This protocol describes a common method to evaluate the efficacy of a compound in preventing necroptosis in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in protecting cells from TNF-α-induced necroptosis.
Materials:
-
L929 or HT-29 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (a pan-caspase inhibitor, to block apoptosis)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium (B1200493) iodide)
-
96-well plates
-
Plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours. Include vehicle-only and no-treatment controls.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 10-100 ng/mL) and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubate the plate for a sufficient duration to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a chosen method:
-
CellTiter-Glo®: Add the reagent directly to the wells, incubate, and measure luminescence.
-
MTT: Add MTT solution, incubate, solubilize the formazan (B1609692) crystals, and measure absorbance.
-
Propidium Iodide (PI) Staining: Stain the cells with PI and analyze the percentage of PI-positive (necrotic) cells by flow cytometry or fluorescence microscopy.
-
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (with TNF-α and z-VAD-FMK) and the untreated control.
-
Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The Nec-3 series, including this compound, represents a promising class of RIPK1 inhibitors with high in vitro potency. While direct comparative in vivo data for this compound across a range of disease models is still emerging, the extensive preclinical evidence for other RIPK1 inhibitors like Nec-1 strongly supports the therapeutic potential of targeting necroptosis in diseases with an inflammatory or ischemic component. The optimization of the Nec-3 series for improved metabolic stability suggests that these compounds may offer advantages over earlier generation inhibitors. Further in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic window of this compound in clinically relevant disease models. This guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aginganddisease.org [aginganddisease.org]
- 6. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. The role of regulatory necrosis in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 suppresses autophagy and apoptosis in mice traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Gatekeepers of Necroptosis: A Comparative Guide to Inhibitors Targeting MLKL Phosphorylation
For researchers, scientists, and drug development professionals navigating the intricate landscape of necroptosis, the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) serves as a critical checkpoint. This guide provides a comprehensive comparison of Nec-3a and other key inhibitors, offering a clear perspective on their mechanisms, efficacy, and the experimental protocols to assess their impact on MLKL phosphorylation.
Necroptosis, a form of regulated cell death, is implicated in a growing number of inflammatory and degenerative diseases. A pivotal event in this pathway is the phosphorylation of MLKL by Receptor-Interacting Protein Kinase 3 (RIPK3), which triggers MLKL oligomerization, membrane translocation, and ultimately, cell lysis. Consequently, blocking MLKL phosphorylation has emerged as a key therapeutic strategy. This guide dissects the role of this compound, a potent RIPK1 inhibitor, and objectively compares its performance against other well-established inhibitors that target different nodes of the necroptosis signaling cascade.
The Necroptosis Signaling Pathway: A Road to Cell Death
The canonical necroptosis pathway is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This triggers the formation of a signaling complex involving RIPK1. In the absence of caspase-8 activity, RIPK1 recruits and activates RIPK3, which in turn phosphorylates MLKL, the executioner of necroptosis.
Comparative Analysis of Inhibitors Targeting MLKL Phosphorylation
This section provides a head-to-head comparison of this compound with other key inhibitors of the necroptosis pathway. The efficacy of these compounds is often assessed by their ability to inhibit the phosphorylation of MLKL.
| Inhibitor | Target | Mechanism of Action | Reported IC50 (Kinase Activity) | Effect on MLKL Phosphorylation |
| This compound | RIPK1 | A Necrostatin-3 analogue that inhibits the autophosphorylation of RIPK1's kinase domain. | 0.44 µM (for RIPK1) | Indirectly blocks by inhibiting the upstream kinase RIPK1. |
| Necrostatin-1s (Nec-1s) | RIPK1 | A stable analogue of Necrostatin-1, an allosteric inhibitor that locks RIPK1 in an inactive conformation. | ~0.2 µM (for RIPK1) | Indirectly blocks by inhibiting the upstream kinase RIPK1. |
| GSK'872 | RIPK3 | A selective inhibitor that binds to the kinase domain of RIPK3, preventing its activation. | ~10 nM (for RIPK3) | Directly blocks the kinase responsible for MLKL phosphorylation. |
| Necrosulfonamide (NSA) | MLKL | Covalently binds to a cysteine residue (Cys86 in human) on MLKL, preventing its oligomerization. | Not applicable (covalent inhibitor) | Does not directly block phosphorylation but inhibits the downstream consequences. |
Note: IC50 values can vary depending on the experimental conditions. The values presented here are for the direct kinase activity of the target protein and are compiled from various sources. Direct comparative studies on the IC50 for the inhibition of MLKL phosphorylation in cells are limited.
Experimental Protocol: Quantifying the Inhibition of MLKL Phosphorylation via Western Blot
The following protocol provides a detailed methodology for assessing the efficacy of inhibitors like this compound in blocking MLKL phosphorylation in a cell-based assay.
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Use a cell line susceptible to necroptosis, such as human HT-29 or mouse L929 cells.
-
Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Necroptosis: Stimulate necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM), and optionally a SMAC mimetic (e.g., 100 nM SM-164) for a predetermined time (e.g., 2-6 hours).
2. Sample Preparation:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
3. Western Blotting:
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-phospho-MLKL Ser358 for human or Ser345 for mouse) overnight at 4°C. Also, probe separate blots or strip and re-probe the same membrane for total MLKL and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
4. Data Analysis:
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the phospho-MLKL band to the total MLKL band and/or the loading control to account for variations in protein loading.
By following these protocols, researchers can effectively evaluate and compare the potency of this compound and other inhibitors in blocking the critical step of MLKL phosphorylation, thereby advancing our understanding and therapeutic targeting of necroptosis.
A Head-to-Head Comparison of Nec-3a and Necrosulfonamide: Targeting Different Nodes of the Necroptosis Pathway
For researchers, scientists, and drug development professionals navigating the complexities of programmed cell death, understanding the nuances of necroptosis inhibitors is paramount. This guide provides a detailed head-to-head comparison of two key research compounds, Nec-3a and Necrosulfonamide, which target distinct critical nodes in the necroptotic signaling cascade. By examining their mechanisms of action, potency, and specificity, this document aims to equip researchers with the necessary information to select the appropriate tool for their experimental needs.
Necroptosis, a form of regulated necrosis, is implicated in a growing number of pathological conditions, including inflammatory diseases, neurodegeneration, and cancer. The core of the necroptotic pathway is a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). Both this compound and Necrosulfonamide are valuable chemical probes for dissecting this pathway, yet they function at different key junctures. This compound acts upstream by inhibiting the kinase activity of RIPK1, while Necrosulfonamide targets the downstream executioner protein, MLKL.
Mechanism of Action and Molecular Targets
The fundamental difference between this compound and Necrosulfonamide lies in their molecular targets within the necroptosis pathway.
This compound is an analogue of Necrostatin-3 and functions as a RIPK1 inhibitor . The kinase activity of RIPK1 is a critical initiating event in the formation of the necrosome, a signaling complex essential for necroptosis. This compound exerts its inhibitory effect by blocking the autophosphorylation of the RIPK1 kinase domain, thereby preventing the downstream activation of RIPK3 and subsequent steps in the necroptotic cascade.
Necrosulfonamide (NSA) , on the other hand, targets the pseudokinase MLKL , the most downstream effector protein in the necroptosis pathway[1][2][3][4][5]. Following activation by RIPK3, MLKL undergoes phosphorylation, leading to its oligomerization and translocation to the plasma membrane, where it induces membrane permeabilization and cell death[1][6]. Necrosulfonamide covalently binds to Cysteine 86 (Cys86) in the N-terminal domain of human MLKL, a modification that prevents its oligomerization and executioner function[5][7]. It is important to note that Necrosulfonamide is highly specific for primate MLKL and is not effective against its rodent orthologues due to a single amino acid difference at the binding site[6].
dot
Caption: Necroptosis signaling pathway and points of inhibition by this compound and Necrosulfonamide.
Potency and Efficacy: A Quantitative Comparison
The potency of an inhibitor is a critical parameter for its application in research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While direct comparative studies are limited, the available data for this compound and Necrosulfonamide provide insights into their relative potencies.
| Compound | Target | IC50 | Cell Line / Assay Condition | Reference |
| This compound | RIPK1 | 0.44 µM | in vitro kinase assay | [1] |
| Necrosulfonamide | MLKL | <0.2 µM | Necroptosis inhibition in human cells | [2] |
| 0.2 µM | Necroptosis inhibition | |||
| 124 nM | TNF-α/Smac mimetic/z-VAD-induced necroptosis in HT-29 cells | [5] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and stimulus used. The data presented here are for comparative purposes and are derived from the cited literature.
Specificity and Off-Target Effects
The specificity of a chemical inhibitor is crucial for the accurate interpretation of experimental results.
This compound , as a RIPK1 inhibitor, belongs to a class of compounds that have been subject to extensive research for their therapeutic potential. While this compound itself has limited published data on its broader kinase selectivity profile, other RIPK1 inhibitors have been reported to have off-target effects. For instance, some RIPK1 inhibitors have been shown to interact with other kinases, which could lead to confounding results in certain experimental contexts. Therefore, when using this compound, it is advisable to include appropriate controls to account for potential off-target effects.
Necrosulfonamide is generally considered a highly specific inhibitor of human MLKL[5][7]. Its covalent binding mechanism contributes to its high specificity. However, it has been reported that at higher concentrations, Necrosulfonamide may have effects on other cellular processes. For example, some studies suggest it can also inhibit gasdermin D (GSDMD), a key protein in pyroptosis, another form of programmed cell death[8]. This potential for cross-pathway inhibition should be considered when designing experiments and interpreting data.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays used to evaluate necroptosis inhibitors are provided below.
Induction of Necroptosis in Cell Culture
A common method to induce necroptosis in cell lines such as the human colon adenocarcinoma cell line HT-29 involves the following steps:
-
Cell Seeding: Plate HT-29 cells in a suitable multi-well plate at a density that allows for optimal growth and treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound, Necrosulfonamide, or vehicle control (e.g., DMSO) for 1-2 hours.
-
Necroptosis Induction: Treat the cells with a cocktail of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (to inhibit cellular inhibitors of apoptosis proteins), and a pan-caspase inhibitor such as z-VAD-fmk (to block apoptosis and shunt the signaling towards necroptosis)[9][10]. Typical concentrations for HT-29 cells are 10-100 ng/mL TNF-α, 100-500 nM Smac mimetic, and 20 µM z-VAD-fmk[10].
-
Incubation: Incubate the cells for a sufficient period (e.g., 8-24 hours) to allow for the induction of necroptosis.
-
Assessment of Cell Death: Quantify cell death using assays such as LDH release or CellTiter-Glo®.
dot
Caption: General experimental workflow for evaluating necroptosis inhibitors.
Biochemical RIPK1 Kinase Assay
To directly assess the inhibitory activity of compounds like this compound on RIPK1, a biochemical kinase assay can be performed.
-
Reaction Setup: In a microplate, combine recombinant human RIPK1 enzyme, a suitable kinase buffer, and varying concentrations of the test inhibitor (e.g., this compound).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and a generic kinase substrate (e.g., Myelin Basic Protein, MBP).
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Detection of Kinase Activity: Quantify the amount of ADP produced, which is proportional to the kinase activity, using a commercially available kit such as ADP-Glo™ Kinase Assay[4][11].
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Western Blot for Phosphorylated MLKL (p-MLKL)
To confirm that an inhibitor is acting on the necroptosis pathway, the phosphorylation status of key signaling proteins can be assessed by Western blotting. Detecting the phosphorylation of MLKL is a key indicator of necroptome activation[1][12].
-
Sample Preparation: Following induction of necroptosis and treatment with inhibitors, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358/Thr357).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[1].
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total MLKL or a housekeeping protein like GAPDH or β-actin[1].
Conclusion: Choosing the Right Tool for the Job
Both this compound and Necrosulfonamide are indispensable tools for researchers investigating the molecular mechanisms of necroptosis. The choice between these two inhibitors largely depends on the specific research question.
-
This compound is the inhibitor of choice when the goal is to study the role of RIPK1 kinase activity in necroptosis and other RIPK1-dependent signaling pathways. Its upstream point of action allows for the investigation of events that are dependent on the initial activation of the necrosome.
-
Necrosulfonamide is ideal for studying the downstream execution phase of necroptosis mediated by MLKL. Its high specificity for human MLKL makes it a precise tool for confirming the involvement of MLKL in a particular cellular process. However, its species specificity is a critical consideration for in vivo studies in non-primate models.
By carefully considering the distinct mechanisms of action, potency, and specificity of this compound and Necrosulfonamide, researchers can design more precise and informative experiments to unravel the complexities of necroptosis and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Necrosulfonamide improves post-resuscitation myocardial dysfunction via inhibiting pyroptosis and necroptosis in a rat model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phospho-MLKL (Thr357/Ser358) Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for Hazardous Chemical Waste: A General Guideline
Disclaimer: The specific chemical "Nec-3a" is not found in publicly available safety and chemical databases. The following procedures are a general guideline for the safe disposal of a hypothetical hazardous chemical, hereafter referred to as "Chemical-3a," and are intended to provide a framework for laboratory safety and chemical handling. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to their institution's and local authorities' waste disposal regulations.
This guide provides essential safety and logistical information for the operational and disposal plans of hazardous chemical waste in a laboratory setting. By following these procedural, step-by-step instructions, you can ensure a safe and compliant disposal process.
Hazard Identification and Characterization of "Chemical-3a" (Hypothetical)
Prior to any handling or disposal, it is crucial to understand the hazards associated with the chemical. For our hypothetical "Chemical-3a," we will assume the following properties, which are commonly found in laboratory reagents.
| Property | Assumed Value/Classification |
| Physical State | Liquid |
| Color | Colorless to light yellow |
| Odor | Pungent |
| Flammability | Flammable Liquid (Category 3) |
| Toxicity | Acutely Toxic if Swallowed (Category 4) |
| Corrosivity | Causes severe skin burns and eye damage (Category 1) |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects (Category 3) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, fume hood |
Step-by-Step Disposal Protocol for "Chemical-3a"
This protocol outlines the necessary steps for the safe disposal of "Chemical-3a" from the point of generation to final collection by environmental health and safety (EHS) personnel.
Step 1: Segregation of Waste
-
Do not mix "Chemical-3a" waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregate liquid waste from solid waste contaminated with "Chemical-3a" (e.g., pipette tips, gloves).
Step 2: Selection of Appropriate Waste Container
-
Use a designated, chemically compatible, and properly labeled hazardous waste container. For liquid "Chemical-3a," a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is appropriate.
-
Ensure the container is clean and in good condition before use.
Step 3: Labeling of Waste Container
-
Label the waste container clearly with the words "Hazardous Waste."
-
Include the full chemical name ("Chemical-3a") and its concentration.
-
List all constituents of the waste mixture by percentage.
-
Indicate the relevant hazards (e.g., Flammable, Corrosive, Toxic).
-
Record the accumulation start date (the date the first drop of waste is added).
Step 4: Waste Accumulation
-
Always add waste to the container within a certified chemical fume hood.
-
Wear the appropriate PPE as specified in the SDS.
-
Do not fill the container beyond 90% of its capacity to allow for expansion of vapors and to prevent spills.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources and incompatible materials.
Step 5: Request for Waste Pickup
-
Once the waste container is full or the accumulation time limit set by your institution is reached, submit a waste pickup request to your institution's EHS department.
-
Provide all necessary information on the request form, including the location, container size, and chemical composition of the waste.
Step 6: Awaiting Pickup
-
Ensure the waste container remains properly sealed and stored in the designated satellite accumulation area.
-
Do not move the waste to an unapproved location.
Emergency Procedures for "Chemical-3a" Spills
In the event of a spill, immediate and appropriate action is critical to minimize harm to personnel and the environment.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use a chemical spill kit to absorb the spilled material.
-
Place the absorbent material in a designated hazardous waste bag or container.
-
Wipe the area with a suitable decontaminating agent.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if the chemical is flammable and there is a risk of ignition.
-
Contact your institution's EHS or emergency response team.
-
Provide them with the name of the chemical, the location of the spill, and the approximate quantity.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Visual Workflow for "Chemical-3a" Disposal
The following diagram illustrates the logical steps for the proper disposal of "Chemical-3a."
Caption: Workflow for the safe disposal of hazardous chemical waste.
Unraveling "Nec-3a": A Critical Step for Laboratory Safety
Initial investigations to provide essential safety and logistical information for handling a substance identified as "Nec-3a" have yielded ambiguous results. The term "this compound" does not correspond to a clearly identifiable chemical compound or biological agent in publicly available safety and handling databases.
Searches for "this compound" have predominantly returned information on unrelated subjects, including:
-
Necrotizing Enterocolitis (NEC): A serious gastrointestinal condition primarily affecting premature infants. The abbreviation "NEC" in this context is purely medical and not related to a laboratory chemical.
-
National Electrical Code (NEC): A standard for the safe installation of electrical wiring and equipment in the United States.
-
Herbicidal Products: Formulations such as "triclopyr-3a" and "ELEMENT™ 3A" are agricultural chemicals, and their safety protocols are specific to those products and not generalizable to a hypothetical "this compound."
Without a specific chemical identifier, such as a CAS (Chemical Abstracts Service) number, IUPAC (International Union of Pure and Applied Chemistry) name, or at least a general chemical class, it is impossible to provide accurate and reliable safety information. The personal protective equipment (PPE), handling procedures, and disposal plans are highly dependent on the specific physical, chemical, and toxicological properties of a substance.
To ensure the safety of all laboratory personnel, it is imperative to correctly identify the substance . Researchers, scientists, and drug development professionals are strongly advised to consult internal documentation, supplier information, or a qualified safety officer to obtain the precise identity of "this compound."
Once the substance is correctly identified, a comprehensive safety and handling guide can be developed, including:
-
Appropriate Personal Protective Equipment: Detailing the necessary gloves, eye protection, respiratory protection, and lab coats.
-
Safe Handling and Storage Procedures: Outlining ventilation requirements, storage compatibility, and procedures to minimize exposure.
-
Emergency Procedures: Including spill cleanup, first aid measures, and fire-fighting information.
-
Waste Disposal Guidelines: Specifying the correct procedures for disposing of contaminated materials and the chemical itself, in accordance with institutional and regulatory standards.
At this time, due to the lack of specific information on "this compound," we are unable to provide the requested procedural guidance, data tables, or diagrams. Providing generic or assumed information would be irresponsible and could lead to unsafe laboratory practices. We urge the user to provide a more specific identifier for the substance to enable the creation of a targeted and accurate safety resource.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
